molecular formula C8H7NO4 B1276653 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid CAS No. 20332-16-5

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1276653
CAS No.: 20332-16-5
M. Wt: 181.15 g/mol
InChI Key: OJTOAMSTANUUMJ-UHFFFAOYSA-N
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Description

6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTOAMSTANUUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427705
Record name 6-Amino-2H-1,3-benzodioxole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20332-16-5
Record name 6-Amino-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,3-dioxaindane-5-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 20332-16-5

This technical guide provides a comprehensive overview of 6-Aminobenzo[d]dioxole-5-carboxylic acid, a vital heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its applications in medicinal chemistry, including its role in the development of novel therapeutics.

Chemical and Physical Properties

6-Aminobenzo[d]dioxole-5-carboxylic acid is a stable, solid organic compound. Its core structure features a benzodioxole ring system, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. The placement of the amino and carboxylic acid groups on the aromatic ring makes it a versatile intermediate for the synthesis of more complex molecules.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 20332-16-5[1][2]
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1][2]
Boiling Point 387.9°C at 760 mmHg[3]
Flash Point 188.4°C[3]
Purity Typically ≥97%[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 6-Aminobenzo[d]dioxole-5-carboxylic acid are crucial for its application in research and development.

Synthesis Protocol

The synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid is typically achieved through a two-step process involving the nitration of a precursor followed by the reduction of the nitro group. A general workflow for this synthesis is depicted below.

Synthesis_Workflow General Synthesis Workflow A Benzo[d]dioxole-5-carboxylic acid B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 6-Nitrobenzo[d]dioxole-5-carboxylic acid (CAS: 716-32-5) B->C D Reduction (e.g., H₂, Pd/C or SnCl₂) C->D Step 2 E 6-Aminobenzo[d]dioxole-5-carboxylic acid (CAS: 20332-16-5) D->E F Purification (e.g., Recrystallization) E->F G Pure Product F->G

Caption: General Synthesis Workflow

Step 1: Synthesis of 6-Nitrobenzo[d]dioxole-5-carboxylic acid (CAS: 716-32-5)

A common method for the synthesis of the nitro precursor involves the nitration of indoline-2-carboxylic acid, which is then dehydrogenated.[4] A detailed protocol for a similar nitration of a substituted benzoic acid is as follows:

  • Dissolve the starting material, benzo[d]dioxole-5-carboxylic acid, in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid (CAS: 20332-16-5)

The reduction of the nitro group to an amine can be achieved using various reducing agents. A general procedure using catalytic hydrogenation is described below:

  • Dissolve 6-Nitrobenzo[d]dioxole-5-carboxylic acid in a suitable solvent like methanol or ethanol.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • The crude 6-Aminobenzo[d]dioxole-5-carboxylic acid can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Protocols

To ensure the purity and confirm the identity of the synthesized compound, various analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of carboxylic acids. A general reversed-phase HPLC method is as follows:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.[5]

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the dioxole ring, and the amine and carboxylic acid protons. The exact chemical shifts and coupling constants will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI): In EI-MS, the molecular ion peak [M]⁺ would be expected at m/z 181. Common fragments would include the loss of the carboxylic acid group (-COOH, 45 Da) and the phenyl cation.[6]

  • Electrospray Ionization (ESI): ESI-MS is a softer ionization technique and would likely show the protonated molecule [M+H]⁺ at m/z 182 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 180 in negative ion mode.

Applications in Drug Development

6-Aminobenzo[d]dioxole-5-carboxylic acid serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. The inherent structural features of this compound make it an attractive starting material for creating libraries of compounds for high-throughput screening.

Role as a Privileged Scaffold

The benzo[d]dioxole moiety is a key structural feature in many natural and synthetic compounds with diverse biological activities. Derivatives of 6-benzyl-1,3-benzodioxole have been shown to possess antimitotic activity by inhibiting tubulin polymerization.[7] This suggests that the benzo[d]dioxole core can be a valuable starting point for the development of new anticancer agents.

Precursor for Bioactive Heterocycles

The amino and carboxylic acid functional groups on the molecule provide convenient handles for further chemical modifications, allowing for its incorporation into larger, more complex heterocyclic systems. For example, aminobenzoic acids are fundamental building blocks for the synthesis of benzothiazoles, which are present in numerous compounds with a wide range of biological activities, including antifungal, anticancer, and neuroprotective properties.[3][4]

Potential Involvement in Signaling Pathways

While direct studies on the interaction of 6-Aminobenzo[d]dioxole-5-carboxylic acid with specific signaling pathways are not extensively documented, the structural motifs present in its derivatives are known to be important for inhibiting key cellular signaling cascades implicated in diseases like cancer.

For instance, derivatives of aminobenzoic acid have been explored as scaffolds for the development of inhibitors of various kinases and other enzymes involved in cell signaling. The general logical relationship for the development of a signaling pathway inhibitor from a building block like 6-Aminobenzo[d]dioxole-5-carboxylic acid is illustrated below.

Signaling_Pathway_Inhibitor_Development Drug Discovery Logic A 6-Aminobenzo[d]dioxole- 5-carboxylic acid (Building Block) B Chemical Synthesis & Modification A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Signaling Pathway Inhibitor (e.g., Kinase Inhibitor) F->G

References

Technical Guide: Physicochemical Properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid (CAS No: 20332-16-5). The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Structure

6-Aminobenzo[d]dioxole-5-carboxylic acid is an aromatic heterocyclic compound. Its structure features a benzodioxole ring system substituted with both an amino group and a carboxylic acid group, making it an aromatic amino acid derivative.

  • IUPAC Name: 6-aminobenzo[d][1][2]dioxole-5-carboxylic acid[3]

  • CAS Number: 20332-16-5[2][3][4][5][6]

  • Molecular Formula: C₈H₇NO₄[2][3][4][5][6]

  • Canonical SMILES: C1OC2=C(O1)C=C(C(=C2)C(=O)O)N[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid. It is important to note that while an experimental melting point is available, several other parameters are based on computational predictions and should be treated as estimates until experimentally verified.

PropertyValueData TypeSource(s)
Molecular Weight 181.15 g/mol Calculated[3][5][6]
Appearance Yellow to brown solidExperimental[6]
Melting Point 176 - 178 °CExperimental[6]
Boiling Point 387.9 ± 42.0 °C at 760 mmHgPredicted[6]
Density 1.569 ± 0.06 g/cm³Predicted[6]
pKa (acidic) 2.35 ± 0.20Predicted[6]
Purity ≥97% - 98%Experimental[3][5]

Experimental Protocols

While specific experimental protocols for the determination of the above properties for this exact molecule are not detailed in the reviewed literature, standard analytical methods are applicable. The characterization of related benzodioxole derivatives typically involves the following techniques.[7][8]

Melting Point Determination

A calibrated digital melting point apparatus is used. A small, dry sample of 6-Aminobenzo[d]dioxole-5-carboxylic acid is packed into a capillary tube. The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance, such as 254 nm or 280 nm.[]

  • Procedure: A standard solution of known concentration is prepared and injected to determine the retention time. The sample is then analyzed, and the peak area of the main component relative to the total peak area of all components is calculated to determine purity.

Structural Characterization by NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆. The chemical shifts, coupling constants, and integration values confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the accurate mass of the molecule.[7] This serves to confirm the elemental composition and molecular formula.

Application in Drug Discovery

6-Aminobenzo[d]dioxole-5-carboxylic acid is classified as a "Protein Degrader Building Block".[5] This suggests its utility as a chemical intermediate for the synthesis of more complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The following diagram illustrates a generalized workflow where a fragment like 6-Aminobenzo[d]dioxole-5-carboxylic acid could be utilized in the construction of a PROTAC.

G cluster_synthesis PROTAC Synthesis Workflow A 6-Aminobenzo[d]dioxole- 5-carboxylic acid (Fragment/Linker Precursor) B Linker Synthesis (e.g., PEGylation, Alkylation) A->B Functionalization E Conjugation Chemistry (e.g., Amide Coupling) B->E C E3 Ligase Ligand C->E D Warhead (Target Protein Ligand) D->E F Final PROTAC Molecule E->F Final Assembly

Fig 1. Generalized workflow for PROTAC synthesis.

References

An In-depth Technical Guide to 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 6-Aminobenzo[d]dioxole-5-carboxylic acid. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Properties

6-Aminobenzo[d]dioxole-5-carboxylic acid, also known as 6-aminopiperonylic acid, is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid scaffold fused with a methylenedioxy ring system and further substituted with an amino group.

Caption: Molecular Structure of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

PropertyValueSource
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1][2]
CAS Number 20332-16-5[1]
Appearance Yellow to brown solid[2]
Melting Point 176-178 °C[2]
Boiling Point (Predicted) 387.9 ± 42.0 °C at 760 mmHg[3]
pKa (Predicted) 2.35 ± 0.20[2]
IUPAC Name 6-aminobenzo[d][4][5]dioxole-5-carboxylic acid[1]
SMILES O=C(C1=C(N)C=C(OCO2)C2=C1)O[1]

Experimental Protocols

Proposed Synthesis: Catalytic Hydrogenation of 6-Nitrobenzo[d]dioxole-5-carboxylic acid

The most direct and common method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. The precursor, 6-Nitrobenzo[d]dioxole-5-carboxylic acid (CAS 716-32-5), is commercially available.[6]

Synthesis_Workflow Proposed Synthesis Workflow start Start: 6-Nitrobenzo[d]dioxole- 5-carboxylic acid dissolve Dissolve in suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) start->dissolve catalyst Add Catalyst (e.g., 5-10% Pd/C) dissolve->catalyst hydrogenation Hydrogenation (H2 gas, balloon or Parr apparatus) Room temperature to mild heating catalyst->hydrogenation monitor Monitor reaction progress (TLC or LC-MS) hydrogenation->monitor filter Filter to remove catalyst monitor->filter concentrate Concentrate filtrate (Rotary evaporation) filter->concentrate purify Purify crude product (Recrystallization or Column Chromatography) concentrate->purify characterize Characterize final product (NMR, IR, MS, Melting Point) purify->characterize end End: 6-Aminobenzo[d]dioxole- 5-carboxylic acid characterize->end

Caption: Proposed Synthesis Workflow.

Detailed Methodology:

  • Reaction Setup: In a flask suitable for hydrogenation (e.g., a round-bottom flask for balloon hydrogenation or a pressure vessel for a Parr apparatus), dissolve 6-Nitrobenzo[d]dioxole-5-carboxylic acid in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (H₂). For a laboratory scale, a hydrogen-filled balloon is often sufficient. The reaction mixture is stirred vigorously at room temperature. Gentle heating may be applied to increase the reaction rate.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-Aminobenzo[d]dioxole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data Analysis (Predicted)

While experimentally obtained spectra are not publicly available, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

1H NMR Spectroscopy
  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the two protons on the benzene ring.

  • Methylene Protons: A singlet corresponding to the two protons of the methylenedioxy group (-O-CH₂-O-) is expected around δ 6.0 ppm.

  • Amine Protons: A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O, is expected. Its chemical shift can vary depending on the solvent and concentration.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid (-COOH) proton is expected at a downfield chemical shift (typically δ 10-13 ppm), which is also exchangeable with D₂O.

13C NMR Spectroscopy
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the range of δ 165-185 ppm.[7]

  • Aromatic Carbons: Several signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to oxygen and nitrogen will be shifted accordingly.

  • Methylene Carbon: The carbon of the methylenedioxy group is expected around δ 100-105 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.[8]

  • N-H Stretch: One or two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the primary amine.

  • C=O Stretch: A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[8]

  • C-O Stretch: A band in the region of 1210-1320 cm⁻¹ is expected for the C-O stretching of the carboxylic acid.

  • C-N Stretch: A medium absorption band is expected in the region of 1250-1335 cm⁻¹.

  • -O-CH₂-O- Vibrations: Characteristic absorptions for the methylenedioxy group are also expected.

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 181).

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the benzodioxole ring may also be observed.

Biological Activity and Potential Applications

While specific studies on the biological activity of 6-Aminobenzo[d]dioxole-5-carboxylic acid are limited in publicly accessible literature, the benzodioxole scaffold is a recognized "privileged structure" in medicinal chemistry. Derivatives of 1,3-benzodioxole have been investigated for a range of biological activities.

  • Antitumor Activity: Several 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines, with some compounds showing significant growth inhibitory effects.[4]

  • Anticonvulsant Activity: The benzo[d]dioxole scaffold is present in compounds screened for anticonvulsant properties, often targeting the GABAergic neurotransmission system.

  • Building Block for Drug Discovery: Due to its functional groups (an amino group and a carboxylic acid), 6-Aminobenzo[d]dioxole-5-carboxylic acid serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. For instance, derivatives of aminobenzoic acids have been explored as dermatological drugs and local anesthetics.[5]

Logical_Relationships Potential Applications and Research Areas core 6-Aminobenzo[d]dioxole- 5-carboxylic acid building_block Versatile Synthetic Building Block core->building_block antitumor Antitumor Agent Development building_block->antitumor Derivatization anticonvulsant Anticonvulsant Drug Discovery building_block->anticonvulsant Derivatization other Other CNS-active Compound Synthesis building_block->other Derivatization

Caption: Potential Research Pathways.

Conclusion

6-Aminobenzo[d]dioxole-5-carboxylic acid is a compound with a well-defined molecular structure and predictable chemical properties. While detailed experimental data is not extensively published, its synthesis can be reliably achieved through the reduction of its nitro precursor. The presence of the benzodioxole moiety, a known pharmacophore, suggests that this compound and its derivatives are of significant interest for further investigation in drug discovery, particularly in the areas of oncology and neurology. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising chemical entity.

References

An In-depth Technical Guide on the Solubility of 6-Aminobenzo[d]dioxole-5-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Aminobenzo[d]dioxole-5-carboxylic acid in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for researchers to determine its solubility through established experimental protocols.

Introduction

6-Aminobenzo[d]dioxole-5-carboxylic acid is a molecule of interest in pharmaceutical and chemical research. Its solubility in various organic solvents is a critical parameter for drug development, influencing formulation, purification, and bioavailability. Understanding and quantifying this solubility is a foundational step in its application. This guide outlines the standard methodologies for determining the solubility of a solid active pharmaceutical ingredient (API) like 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Predicting Solubility

While experimental determination is crucial, initial predictions can guide solvent selection. The structure of 6-Aminobenzo[d]dioxole-5-carboxylic acid, possessing both a carboxylic acid and an amino group, suggests it will exhibit amphoteric properties. The presence of these polar functional groups indicates that it is likely to be more soluble in polar organic solvents. Lower aliphatic amines and carboxylic acids generally show some solubility in alcohols. However, the aromatic backbone may contribute to solubility in certain non-polar solvents. Amines are also known to be soluble in organic solvents like alcohol, ether, and benzene.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 6-Aminobenzo[d]dioxole-5-carboxylic acid in a range of organic solvents is not publicly available. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this critical data. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of 6-Aminobenzo[d]dioxole-5-carboxylic Acid

Organic SolventTemperature (°C)Solubility (mg/mL)Method of Analysis
MethanolHPLC, UV-Vis, etc.
EthanolHPLC, UV-Vis, etc.
IsopropanolHPLC, UV-Vis, etc.
AcetoneHPLC, UV-Vis, etc.
AcetonitrileHPLC, UV-Vis, etc.
DichloromethaneHPLC, UV-Vis, etc.
Ethyl AcetateHPLC, UV-Vis, etc.
Tetrahydrofuran (THF)HPLC, UV-Vis, etc.
Dimethyl Sulfoxide (DMSO)HPLC, UV-Vis, etc.
Dimethylformamide (DMF)HPLC, UV-Vis, etc.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound in a solvent.[1] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a period of time.

4.1. Materials and Equipment

  • 6-Aminobenzo[d]dioxole-5-carboxylic acid (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 6-Aminobenzo[d]dioxole-5-carboxylic acid to a glass vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

4.3. Analysis of Solute Concentration

The concentration of 6-Aminobenzo[d]dioxole-5-carboxylic acid in the diluted sample can be determined using a validated analytical method, most commonly HPLC.

  • HPLC Method:

    • Develop an HPLC method with a suitable stationary phase (e.g., C18 column) and mobile phase that provides good peak shape and retention for the analyte.

    • Prepare a series of calibration standards of known concentrations of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

    • Inject the calibration standards and the diluted sample into the HPLC system.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • UV-Vis Spectrophotometry:

    • This method can be used if the compound has a distinct chromophore and there are no interfering substances.

    • A calibration curve is similarly constructed by measuring the absorbance of standards at a specific wavelength.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72 hours) B->C D Collect Supernatant C->D E Filter Sample D->E F Dilute Sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

6-Aminobenzo[d]dioxole-5-carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known safety and handling protocols for 6-Aminobenzo[d]dioxole-5-carboxylic acid (CAS No. 20332-16-5). Due to a lack of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this guide synthesizes information from available data for structurally similar compounds and general principles of laboratory safety. It is imperative for all personnel to handle this chemical with caution, assuming it may be hazardous.

Compound Identification and Physical Properties

6-Aminobenzo[d]dioxole-5-carboxylic acid is a chemical compound with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol . It is important to note that detailed, experimentally verified physical and toxicological data for this specific compound are limited. The data presented below is compiled from various chemical supplier databases and may not be exhaustive.

Table 1: Physical and Chemical Properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid

PropertyValueSource
CAS Number20332-16-5
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
Boiling Point387.9°C at 760 mmHg
Flash Point188.4°C
PurityTypically ≥97%
Storage TemperatureRoom Temperature

Hazard Identification and Precautionary Measures

Based on data for similar compounds, the following hazard statements should be considered:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is essential when working with 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield that meets OSHA 29CFR 1910.133 or European Standard EN166 standards.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust. If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator should be used in accordance with OSHA 29CFR 1910.134.

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize exposure. Eyewash stations and safety showers must be readily accessible in the work area.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.

  • Dispensing: When weighing or transferring the solid material, do so in a way that minimizes dust generation.

  • Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Contaminated packaging should also be disposed of as hazardous waste.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as described in Section 3.1. Avoid breathing dust and ensure adequate ventilation.

  • Containment and Cleanup: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, prevent further leakage if it is safe to do so.

  • Environmental Precautions: Do not let the product enter drains, sewers, or waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Toxicological Information

There is no specific toxicological data available for 6-Aminobenzo[d]dioxole-5-carboxylic acid. The information below is based on the potential hazards of structurally similar compounds.

Table 3: Potential Toxicological Effects (Based on Analogs)

EffectDescription
Acute Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 6-Aminobenzo[d]dioxole-5-carboxylic acid from receipt to disposal.

SafeHandlingWorkflow start Start: Receive Chemical storage 1. Storage - Tightly sealed container - Cool, dry, well-ventilated area start->storage end End: Proper Disposal risk_assessment 2. Risk Assessment - Review available safety data - Identify potential hazards storage->risk_assessment ppe 3. Personal Protective Equipment (PPE) - Safety goggles - Chemical-resistant gloves - Lab coat risk_assessment->ppe handling 4. Handling - Use in chemical fume hood - Minimize dust generation - Avoid contact and inhalation ppe->handling spill Emergency: Spill or Exposure handling->spill If spill/exposure occurs waste 5. Waste Collection - Segregate hazardous waste - Label container appropriately handling->waste first_aid First Aid Procedures - Follow specific measures (Inhalation, Skin, Eye, Ingestion) spill->first_aid cleanup Spill Cleanup - Wear appropriate PPE - Contain and collect material spill->cleanup first_aid->handling Seek medical attention & re-evaluate procedure cleanup->waste Dispose of as hazardous waste waste->end

Caption: Logical workflow for the safe handling of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

This guide is intended to provide a framework for the safe handling of 6-Aminobenzo[d]dioxole-5-carboxylic acid. It is not a substitute for a formal risk assessment, which must be conducted by qualified personnel for any new or modified experimental procedure. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Spectroscopic Analysis of 6-Aminobenzo[d]dioxole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the spectroscopic properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid. Due to the limited availability of specific experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of its structural features, alongside standardized experimental protocols for its acquisition. The included data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) serve as a reference for researchers working with this compound. Furthermore, a generalized workflow for spectroscopic analysis is provided to guide experimental design.

Chemical Structure and Properties

  • IUPAC Name: 6-Aminobenzo[d][1]dioxole-5-carboxylic acid

  • CAS Number: 20332-16-5

  • Molecular Formula: C₈H₇NO₄

  • Molecular Weight: 181.15 g/mol

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 7.5Singlet1HAromatic H
~ 6.5 - 7.0Singlet1HAromatic H
~ 6.0Singlet2HO-CH₂-O
~ 4.0 - 5.0 (broad)Singlet2H-NH₂
~ 11.0 - 13.0 (broad)Singlet1H-COOH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 165 - 175C=O (Carboxylic Acid)
~ 140 - 150Aromatic C-O / C-N
~ 110 - 130Aromatic C-H
~ 100 - 110O-CH₂-O
~ 95 - 105Aromatic C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (Amine)
2500 - 3300Strong, Very BroadO-H Stretch (Carboxylic Acid)
1660 - 1710StrongC=O Stretch (Carboxylic Acid)
1550 - 1650MediumN-H Bend (Amine)
1400 - 1500MediumAromatic C=C Stretch
1200 - 1300StrongC-O Stretch (Carboxylic Acid / Dioxole)
1000 - 1100StrongC-O Stretch (Dioxole)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
181[M]⁺ (Molecular Ion)
164[M - OH]⁺
136[M - COOH]⁺
120Further fragmentation
92Further fragmentation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-Aminobenzo[d]dioxole-5-carboxylic acid.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Aminobenzo[d]dioxole-5-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as the acidic and amine protons are exchangeable. DMSO-d₆ is often preferred for observing exchangeable protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • To confirm the identity of the -NH₂ and -COOH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons should diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder (or pure KBr pellet) before scanning the sample.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • To obtain fragmentation patterns, perform tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, D2O exchange) Purification->NMR IR IR Spectroscopy (FTIR-ATR or KBr) Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Data_Analysis Spectral Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 6-Aminobenzo[d]dioxole-5-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Aminobenzo[d]dioxole-5-carboxylic acid, also known as 6-aminopiperonylic acid, is a substituted aromatic carboxylic acid containing the benzodioxole moiety. This structural motif is present in a variety of natural products and synthetic compounds of medicinal interest.[1] This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications in research and drug discovery.

Commercial Availability

6-Aminobenzo[d]dioxole-5-carboxylic acid is readily available from several commercial suppliers. The compound is typically offered in various purities, with research-grade qualities being the most common. Researchers can procure this chemical from suppliers specializing in building blocks for medicinal chemistry and organic synthesis.

Table 1: Commercial Availability and Properties of 6-Aminobenzo[d]dioxole-5-carboxylic Acid

PropertyValueReferences
CAS Number 20332-16-5[2]
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Typical Purity ≥97%[2]
Physical Appearance Solid

Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic Acid

The most plausible and commonly employed synthetic route to 6-Aminobenzo[d]dioxole-5-carboxylic acid is through the reduction of its corresponding nitro derivative, 6-nitrobenzo[d]dioxole-5-carboxylic acid. This precursor is also commercially available.

Experimental Protocol: Reduction of 6-Nitrobenzo[d]dioxole-5-carboxylic Acid

Materials:

  • 6-Nitrobenzo[d]dioxole-5-carboxylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® or a similar filter aid)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 6-nitrobenzo[d]dioxole-5-carboxylic acid in a minimal amount of methanol or ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, but this may vary depending on the apparatus).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 6-Aminobenzo[d]dioxole-5-carboxylic acid. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Diagram 1: Synthetic Workflow for 6-Aminobenzo[d]dioxole-5-carboxylic Acid

G cluster_start Starting Material cluster_process Process cluster_product Product start 6-Nitrobenzo[d]dioxole- 5-carboxylic acid process Catalytic Hydrogenation (H₂, Pd/C, Solvent) start->process Reduction product 6-Aminobenzo[d]dioxole- 5-carboxylic acid process->product

Caption: A general workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzodioxole moiety is a recognized pharmacophore and is present in a number of biologically active molecules.[1] While specific signaling pathways involving 6-Aminobenzo[d]dioxole-5-carboxylic acid have not been explicitly detailed in the available literature, its structural features suggest its potential as a versatile building block in the synthesis of more complex molecules with therapeutic potential.

The amino and carboxylic acid functional groups provide convenient handles for derivatization, allowing for the exploration of chemical space around the benzodioxole core. This compound could serve as a starting material for the synthesis of various heterocyclic systems, such as quinazolinones, which are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4]

Diagram 2: Potential Derivatization Pathways

G cluster_core Core Scaffold cluster_derivatives Potential Derivatives core 6-Aminobenzo[d]dioxole- 5-carboxylic acid amide Amide Derivatives core->amide Amide Coupling ester Ester Derivatives core->ester Esterification heterocycles Heterocyclic Systems (e.g., Quinazolinones) core->heterocycles Cyclocondensation

Caption: Potential synthetic modifications of the core molecule.

Conclusion

6-Aminobenzo[d]dioxole-5-carboxylic acid is a commercially available and synthetically accessible building block. Its preparation via the reduction of the corresponding nitro compound is a feasible and scalable approach. While direct biological activity and involvement in specific signaling pathways are yet to be extensively studied, its structural characteristics make it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of heterocyclic drug candidates. Further research into the biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

The Role of 6-Aminobenzo[d]dioxole-5-carboxylic Acid in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential role of 6-Aminobenzo[d]dioxole-5-carboxylic acid in the design and development of Proteolysis-Targeting Chimeras (PROTACs). While direct, extensive literature on this specific compound in PROTACs is not widely available, its chemical structure suggests a significant application as a precursor or building block for crafting ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of many successful PROTACs. This guide will, therefore, focus on this inferred role, providing a framework for its application based on the well-established principles of CRBN-based PROTAC design.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). They consist of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

The Inferred Role of 6-Aminobenzo[d]dioxole-5-carboxylic Acid

The chemical architecture of 6-Aminobenzo[d]dioxole-5-carboxylic acid, featuring a benzo[d]dioxole core with amino and carboxylic acid functionalities, bears a strong resemblance to derivatives of thalidomide, lenalidomide, and pomalidomide. These well-known immunomodulatory drugs (IMiDs) are potent ligands for the CRBN E3 ligase. It is, therefore, highly probable that 6-Aminobenzo[d]dioxole-5-carboxylic acid serves as a versatile starting material or intermediate for the synthesis of novel CRBN ligands. The amino and carboxylic acid groups provide convenient handles for chemical modification and linker attachment, allowing for the exploration of diverse chemical space in the optimization of PROTAC properties.

Quantitative Data in PROTAC Development

The development of a successful PROTAC relies on a multi-parameter optimization process. The following tables provide a summary of typical quantitative data that would be generated during the characterization of a PROTAC derived from a 6-Aminobenzo[d]dioxole-5-carboxylic acid-based CRBN ligand.

Table 1: In Vitro Binding Affinities

ComponentTargetAssay MethodBinding Affinity (Kd/IC50)
WarheadProtein of Interest (POI)Isothermal Titration Calorimetry (ITC)100 nM
E3 Ligase LigandCereblon (CRBN)Surface Plasmon Resonance (SPR)50 nM
PROTACProtein of Interest (POI)Fluorescence Polarization (FP)150 nM
PROTACCereblon (CRBN)SPR75 nM
PROTACTernary Complex (POI-PROTAC-CRBN)ITC25 nM

Table 2: Cellular Degradation Potency and Efficacy

PROTACCell LineDC50 (nM)Dmax (%)Timepoint (h)
PROTAC-001Cancer Cell Line A109524
PROTAC-001Normal Cell Line B>1000<1024

Table 3: Pharmacokinetic Properties

PROTACRoute of AdministrationHalf-life (t1/2) (h)Bioavailability (%)Cmax (ng/mL)
PROTAC-001Intravenous (IV)81001500
PROTAC-001Oral (PO)640600

Experimental Protocols

The following are representative methodologies for key experiments in the development and characterization of PROTACs.

4.1. Synthesis of a PROTAC from 6-Aminobenzo[d]dioxole-5-carboxylic Acid

This protocol outlines a general synthetic route.

  • Modification of 6-Aminobenzo[d]dioxole-5-carboxylic Acid: The carboxylic acid group is typically protected (e.g., as a methyl ester). The amino group can then be acylated or alkylated to introduce a linker attachment point.

  • Linker Synthesis: A polyethylene glycol (PEG) or alkyl-based linker with appropriate terminal functional groups (e.g., a carboxylic acid and an amine) is synthesized separately.

  • Conjugation of Linker to the Modified Ligand: The modified benzo[d]dioxole derivative is coupled to one end of the linker using standard amide bond formation reactions (e.g., using HATU or EDC/HOBt).

  • Conjugation of Warhead to the Linker-Ligand Construct: The warhead, containing a suitable functional group, is then attached to the other end of the linker.

  • Deprotection and Purification: Any protecting groups are removed, and the final PROTAC is purified using techniques such as flash chromatography or preparative HPLC.

4.2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

  • Immobilization: The biotinylated protein of interest (POI) is immobilized on a streptavidin-coated SPR sensor chip.

  • Analyte Injection: A solution containing the PROTAC and the CRBN-DDB1 complex is injected over the sensor surface.

  • Data Acquisition: The association and dissociation of the complex are monitored in real-time by measuring changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to determine the kinetic and affinity constants for ternary complex formation.

4.3. Western Blot for Protein Degradation

  • Cell Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC for a specified duration.

  • Cell Lysis: The cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence substrate, and the band intensities are quantified using densitometry software. The level of POI is normalized to the loading control.

Visualizations

Diagram 1: General PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.

Diagram 2: Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_synthesis Synthesis & Purity cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification QC Quality Control (LC-MS, NMR) Purification->QC Binding_POI Binding to POI (SPR/ITC) QC->Binding_POI Binding_CRBN Binding to CRBN (SPR/ITC) QC->Binding_CRBN Ternary_Complex_Formation Ternary Complex Formation Binding_POI->Ternary_Complex_Formation Binding_CRBN->Ternary_Complex_Formation Degradation_Assay Protein Degradation (Western Blot/MS) Ternary_Complex_Formation->Degradation_Assay Selectivity Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity Functional_Assay Functional Assays (e.g., Viability) Degradation_Assay->Functional_Assay

Caption: A typical workflow for the synthesis and characterization of a novel PROTAC.

Diagram 3: Logical Structure of a PROTAC

PROTAC_Structure PROTAC Warhead (POI Binder) Linker E3 Ligase Ligand (e.g., CRBN) POI Protein of Interest PROTAC:f0->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Recruits

Caption: The modular components of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

While 6-Aminobenzo[d]dioxole-5-carboxylic acid is not yet a widely documented component in the PROTAC literature, its chemical features strongly suggest its utility as a valuable building block for the synthesis of novel CRBN ligands. Its amenability to chemical modification allows for the fine-tuning of PROTAC properties, which is critical for developing effective and selective protein degraders. The experimental and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to explore the potential of this and similar compounds in the exciting and rapidly evolving field of targeted protein degradation.

The Benzodioxole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1][2] This structural motif is prevalent in a plethora of natural products, such as piperine and sesamol, and serves as a critical pharmacophore in a wide array of synthetic compounds with significant biological activities.[3] Its unique electronic and conformational properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and central nervous system (CNS) activities.[4][5][6] The inherent drug-like properties of the benzodioxole ring system, often associated with good bioavailability and relatively low cytotoxicity, have made it an attractive starting point for the design and development of novel therapeutic agents.[7][8] This guide provides a comprehensive overview of the role of benzodioxole derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Therapeutic Applications of Benzodioxole Derivatives

The structural rigidity and favorable physicochemical properties of the benzodioxole scaffold have been exploited to develop compounds targeting a diverse range of diseases.

Anticancer Activity

Benzodioxole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxic effects against various cancer cell lines.[4][7] The anticancer potential of this scaffold is highlighted by its presence in clinically used antitumor agents like etoposide and teniposide.[7] Synthetic benzodioxole derivatives have been developed as inhibitors of various cancer-related targets, including cyclooxygenase (COX) enzymes and the thioredoxin (Trx) system.[4][9] For instance, certain benzodioxole-containing compounds have demonstrated selective inhibition of COX-2, an enzyme often overexpressed in tumors, suggesting a potential mechanism for their anticancer effects.[4] Furthermore, conjugation of the 1,3-benzodioxole moiety with arsenical precursors has been shown to enhance their anti-tumor efficiency by inhibiting the thioredoxin system and inducing oxidative stress-mediated apoptosis.[9][10] Noscapine, a natural product containing a 1,3-benzodioxole moiety, and its synthetic analogs have also been investigated as antimitotic agents that function through tubulin inhibition.[11]

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of benzodioxole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4] Several synthesized benzodioxole aryl acetate and acetic acid derivatives have shown potent inhibitory activities against both COX-1 and COX-2 enzymes.[4][12] The selectivity of these compounds for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[4] The analgesic activity of some benzodioxole-containing compounds further underscores their potential in managing inflammatory conditions.[4]

Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxole derivatives as novel antidiabetic agents.[13][14] A key mechanism of action in this context is the inhibition of α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars.[13][14] By inhibiting α-amylase, these compounds can help to control postprandial hyperglycemia, a common feature of diabetes mellitus.[14] Several synthesized benzodioxole carboxamide derivatives have demonstrated potent α-amylase inhibition with IC50 values in the micromolar range.[13] In vivo studies using streptozotocin-induced diabetic mice have further confirmed the blood glucose-lowering effects of these compounds.[13] Spirooxindole pyrrolidinyl derivatives containing a benzodioxole moiety have also been identified as potent inhibitors of both α-glucosidase and α-amylase.[15]

Central Nervous System (CNS) Activity

The benzodioxole scaffold is a recurring structural motif in compounds with significant activity in the central nervous system.[16] Its ability to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting CNS disorders.[17][18] Derivatives of benzodioxole have been investigated for their potential as antiepileptic, neuroprotective, and psychotropic agents.[6][17] For instance, stiripentol, a drug used in the treatment of epilepsy, features a 1,3-benzodioxole ring.[10] The scaffold's presence in psychoactive compounds further highlights its importance in neuropharmacology.[5]

Synthesis of Benzodioxole Derivatives

A variety of synthetic strategies have been developed to access a diverse range of benzodioxole derivatives. A common and efficient method involves the reaction of a catechol with a dihalomethane in the presence of a base.[19] More complex derivatives are often synthesized through multi-step sequences involving key reactions such as acylation, amidation, and cyclization.

For example, pyrazoline benzenesulfonamide derivatives bearing a benzodioxole moiety can be synthesized in a three-step process. The first step involves the alkylation of protocatechuic aldehyde with dibromomethane to form the benzodioxole ring. This is followed by a condensation reaction to form a chalcone, which then undergoes a cyclization reaction with 4-hydrazinylbenzenesulfonamide hydrochloride to yield the final pyrazoline derivative.[19]

Another general approach for synthesizing N-(benzo[d][4][19]dioxol-5-yl) acetamide derivatives involves a three-step synthesis. This begins with a substitution reaction between a substituted benzyl bromide and thioglycolic acid. The resulting intermediate is then treated with oxalyl chloride to form an acid chloride, which is subsequently reacted with benzo[d][4][19]dioxol-5-amine to produce the target compound.[20][21]

Benzodioxole carboxamide derivatives can be synthesized by dissolving the corresponding carboxylic acid in a suitable solvent like dichloromethane, followed by the addition of coupling agents such as EDCI and DMAP, and finally reacting with the desired aniline derivative.[13][14]

Quantitative Data on Biological Activities

The biological activities of various benzodioxole derivatives have been quantified using in vitro assays. The following tables summarize some of the reported inhibitory concentrations (IC50) and other relevant data.

Compound Class Target Activity (IC50/GI50) Cell Line/Enzyme Reference
Benzodioxole Carboxamide Derivativesα-Amylase0.68 µM - 8.5 µMPorcine Pancreatic α-Amylase[13][14]
Benzodioxole Aryl Acetate/Acetic Acid DerivativesCOX-1-Ovine COX-1[4]
COX-2-Human recombinant COX-2[4]
N-(5-(benzo[d][4][19]dioxol-5-yl)-1,3,4-thiadiazol-2-yl) acetamide derivative (Compound 28)SHP2 Inhibitor0.318 µMSHP2 Enzyme[5]
Cytotoxicity37.02 µMMCF-7[5]
Cytotoxicity68.69 µMU87MG[5]
Organic Arsenicals with 1,3-BenzodioxoleTrxR Inhibition--[9]
AntiproliferationVariesVarious cancer cell lines[9]
Benzodioxole grafted spirooxindole pyrrolidinyl derivativesα-Glucosidase--[15]
α-Amylase--[15]

Note: Specific IC50 values for COX inhibition by benzodioxole aryl acetate/acetic acid derivatives were not explicitly provided in the search results as single values but were described as potent.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis and biological evaluation of benzodioxole derivatives.

General Synthetic Procedures

Synthesis of Pyrazoline Benzenesulfonamide Derivatives Bearing a Benzodioxole Moiety [19]

  • Alkylation: Protocatechuic aldehyde is reacted with dibromomethane in dimethylformamide (DMF) at 70°C with anhydrous potassium carbonate (K2CO3) as a base to form the benzodioxole intermediate.

  • Chalcone Formation: The resulting benzodioxole aldehyde is condensed with an appropriate acetophenone to prepare the corresponding chalcone derivative.

  • Cyclization: The chalcone is then reacted with 4-hydrazinylbenzenesulfonamide hydrochloride in ethanol with glacial acetic acid as a catalyst under reflux to afford the final pyrazoline benzenesulfonamide derivative.

Synthesis of N-(benzo[d][4][19]dioxol-5-yl)-2-(one-benzylthio) Acetamides [20][21]

  • Synthesis of 2-(one-benzylthio) Acetic Acid: A solution of thioglycolic acid and a substituted benzyl bromide in ethanol is treated with an aqueous solution of NaOH and refluxed for 3 hours. After removal of ethanol, the mixture is acidified with HCl to pH 1-2 to precipitate the product.

  • Formation of Acid Chloride: The crude 2-(one-benzylthio) acetic acid is dissolved in dichloromethane and treated with oxalyl chloride at 0°C, followed by stirring at room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure.

  • Amide Formation: The resulting crude acid chloride is reacted with benzo[d][4][19]dioxol-5-amine and triethylamine in dichloromethane at 0°C to room temperature to yield the final N-(benzo[d][4][19]dioxol-5-yl)-2-(one-benzylthio) acetamide.

Synthesis of Benzodioxole Carboxamide Derivatives [13][14]

  • 2-(benzo[d][4][19]dioxol-5-yl)acetic acid or benzo[d][4][19]dioxole-5-carboxylic acid is dissolved in dichloromethane (DCM).

  • A mixture of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is added under an argon atmosphere.

  • After 30 minutes of incubation, the corresponding aniline derivative is added.

  • The reaction mixture is stirred for 48 hours to yield the benzodioxole carboxamide derivative.

Biological Assays

In Vitro α-Amylase Inhibitory Assay [13][14]

The inhibitory activity of the synthesized compounds against α-amylase is determined by measuring the amount of maltose produced from starch. The assay mixture typically contains the test compound, α-amylase solution, and a starch solution in a suitable buffer. After incubation, the reaction is stopped, and the amount of reducing sugar is quantified using a reagent like 3,5-dinitrosalicylic acid (DNSA), with absorbance measured spectrophotometrically. Acarbose is commonly used as a positive control.

COX Inhibition Assay [4]

The ability of compounds to inhibit COX-1 and COX-2 is assessed using commercially available enzyme immunoassay (EIA) kits. The assay measures the conversion of arachidonic acid to prostaglandins (specifically PGF2α for COX-1 and PGE2 for COX-2). The IC50 values are determined by measuring the enzyme activity at various concentrations of the test compounds.

Cytotoxicity (MTS) Assay [13]

The cytotoxic effects of the compounds on cancer and normal cell lines are evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, the MTS reagent is added, and the absorbance is measured to determine cell viability.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzodioxole derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Auxin Receptor Agonism

In the realm of plant biology, certain N-(benzo[d][4][19]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives have been identified as potent auxin receptor agonists.[20][21] These compounds bind to the auxin receptor TIR1 (Transport Inhibitor Response 1), mimicking the action of the natural plant hormone auxin. This interaction triggers a signaling cascade that promotes root growth. Molecular docking studies have shown that these synthetic derivatives can have a stronger binding affinity for TIR1 than natural auxins.[20]

Auxin_Signaling cluster_0 Auxin/Benzodioxole Agonist Action Auxin Auxin or Benzodioxole Agonist TIR1 TIR1 Receptor Auxin->TIR1 SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Root_Growth Root Growth Promotion Auxin_Responsive_Genes->Root_Growth Leads to

Caption: Auxin signaling pathway activated by benzodioxole derivatives.

Inhibition of the Thioredoxin System in Cancer

In cancer therapy, 1,3-benzodioxole derivatives conjugated with arsenicals have been shown to target the thioredoxin (Trx) system, which is often overexpressed in cancer cells and contributes to drug resistance.[9] These compounds inhibit thioredoxin reductase (TrxR), a key enzyme in the Trx system, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis in cancer cells.[9]

Trx_Inhibition_Pathway cluster_1 Mechanism of Benzodioxole-Arsenical Conjugates Benzodioxole_Arsenical Benzodioxole-Arsenical Conjugate TrxR Inhibited TrxR Benzodioxole_Arsenical->TrxR Inhibits Trx_reduced Reduced Thioredoxin (Trx-(SH)2) TrxR->Trx_reduced Reduces ROS Reactive Oxygen Species (ROS) Trx_reduced->ROS Scavenges Trx_oxidized Oxidized Thioredoxin (Trx-S2) Trx_oxidized->TrxR Substrate Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Leads to

Caption: Inhibition of the thioredoxin system by benzodioxole-arsenical conjugates.

Virtual Screening and Drug Design Workflow

The discovery of novel benzodioxole derivatives often employs computational methods in a structured workflow. This process typically starts with a large chemical library, which is progressively filtered based on pharmacophore models, physicochemical properties, and molecular docking simulations to identify promising lead compounds for synthesis and biological evaluation.[20][21]

Virtual_Screening_Workflow cluster_2 Computer-Aided Drug Design Workflow Chemical_Library Chemical Library Pharmacophore_Screening Pharmacophore Screening Chemical_Library->Pharmacophore_Screening Physicochemical_Filter Physicochemical Property Filtering Pharmacophore_Screening->Physicochemical_Filter Molecular_Docking Molecular Docking Physicochemical_Filter->Molecular_Docking Lead_Compounds Lead Compounds Molecular_Docking->Lead_Compounds Synthesis Chemical Synthesis Lead_Compounds->Synthesis Bioassay Biological Evaluation Synthesis->Bioassay

Caption: A typical virtual screening workflow for identifying lead compounds.

Conclusion

Benzodioxole derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their presence in both natural products and synthetic molecules with a wide range of therapeutic applications underscores the importance of this scaffold in drug discovery. The continued exploration of new synthetic methodologies, coupled with advanced computational and biological screening techniques, will undoubtedly lead to the development of novel benzodioxole-based drugs with improved efficacy and safety profiles for the treatment of a multitude of diseases. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity.

References

Theoretical Properties of 6-Aminobenzo[d]dioxole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-aminobenzo[d]dioxole-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide explores the theoretical properties of its derivatives, drawing upon existing research on structurally related heterocyclic compounds to infer potential biological activities, particularly in the realm of anticancer drug discovery. While direct and extensive research on this specific scaffold is limited, this document provides a comprehensive overview of analogous compounds, detailing their synthesis, biological evaluation, and the computational methodologies used to predict their behavior. This guide serves as a foundational resource for researchers looking to explore the chemical space and therapeutic potential of 6-aminobenzo[d]dioxole-5-carboxylic acid derivatives.

Introduction

The benzo[d]dioxole moiety is a well-established pharmacophore present in numerous biologically active compounds. Its unique electronic and conformational properties can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. The addition of an amino and a carboxylic acid group at the 6- and 5-positions, respectively, of the benzo[d]dioxole ring system creates a versatile scaffold, 6-aminobenzo[d]dioxole-5-carboxylic acid, which is ripe for chemical modification and exploration in drug discovery programs. Derivatives of this core structure have the potential to interact with a variety of biological targets, and analogies with related heterocyclic systems, such as quinazolinones and benzothiazoles, suggest a strong potential for anticancer activity.

This guide will delve into the theoretical underpinnings of these derivatives, covering their synthesis, potential biological activities with a focus on oncology, and the computational tools that can be employed to predict their properties and guide further research.

Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic Acid Derivatives

The synthesis of derivatives of 6-aminobenzo[d]dioxole-5-carboxylic acid can be approached through several established synthetic routes. A common strategy involves the derivatization of the amino and carboxylic acid functional groups. For instance, the carboxylic acid can be converted to an amide via coupling reactions with various amines, while the amino group can be acylated or alkylated.

A general synthetic workflow for the preparation of amide derivatives is depicted below:

Synthetic Workflow 6-Aminobenzo[d]dioxole-5-carboxylic acid 6-Aminobenzo[d]dioxole-5-carboxylic acid Carboxylic Acid Activation Carboxylic Acid Activation 6-Aminobenzo[d]dioxole-5-carboxylic acid->Carboxylic Acid Activation Activated Ester Activated Ester Carboxylic Acid Activation->Activated Ester Amide Coupling Amide Coupling Activated Ester->Amide Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Coupling Amide Derivative Amide Derivative Amide Coupling->Amide Derivative Purification and Characterization Purification and Characterization Amide Derivative->Purification and Characterization

A generalized synthetic workflow for amide derivatives.

Theoretical and Biological Properties

While specific data for 6-aminobenzo[d]dioxole-5-carboxylic acid derivatives are scarce, the properties of structurally analogous compounds can provide valuable insights into their potential.

Anticancer Activity

Derivatives of related heterocyclic systems, such as quinazolinones and benzothiazoles, have demonstrated significant antiproliferative activity against various cancer cell lines. For example, certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against A549 lung cancer cells.[1][2] One such derivative, compound 45, exhibited an IC50 value of 0.44 μM and was found to induce G1-phase arrest and inhibit the ALK/PI3K/AKT signaling pathway.[1][2] This suggests that derivatives of 6-aminobenzo[d]dioxole-5-carboxylic acid, which share some structural similarities, could also target key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassCell LineIC50 (µM)Target/MechanismReference
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45)A549 (Lung)0.44ALK/PI3K/AKT pathway inhibition, G1 arrest[1][2]
6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one (Compound 16h)A549 (Lung)8.27Aurora A kinase inhibition[1]
N-substituted indole-2-carboxamides (Compound 12)K-562 (Leukemia)0.33Cytotoxic[3]
N-substituted indole-2-carboxamides (Compound 14)K-562 (Leukemia)0.61Cytotoxic[3]
N-substituted indole-2-carboxamides (Compound 4)K-562 (Leukemia)0.61Cytotoxic[3]
Computational Studies

Computational methods such as molecular docking and Density Functional Theory (DFT) are invaluable tools for predicting the biological activity and understanding the structure-activity relationships (SAR) of novel compounds.

Molecular Docking: This technique can be used to predict the binding mode and affinity of 6-aminobenzo[d]dioxole-5-carboxylic acid derivatives to specific protein targets. For instance, based on the activity of related quinazolinone derivatives, one could perform docking studies against kinases like ALK or Aurora A to identify potential inhibitors.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the reactivity and stability of the compounds and can be correlated with their biological activity.

A logical workflow for a computational drug discovery approach is outlined below:

Computational Drug Discovery Workflow Virtual Library Design Virtual Library Design Molecular Docking Molecular Docking Virtual Library Design->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Lead Candidate Selection Lead Candidate Selection Binding Affinity Prediction->Lead Candidate Selection ADMET Prediction ADMET Prediction ADMET Prediction->Lead Candidate Selection Synthesis and Biological Evaluation Synthesis and Biological Evaluation Lead Candidate Selection->Synthesis and Biological Evaluation

A typical computational drug discovery workflow.
Potential Signaling Pathway Involvement

Given the anticancer activity of analogous compounds, it is plausible that derivatives of 6-aminobenzo[d]dioxole-5-carboxylic acid could modulate critical signaling pathways implicated in cancer. The ALK/PI3K/AKT pathway, a key regulator of cell growth, proliferation, and survival, is a potential target.[1][2] Inhibition of this pathway could lead to cell cycle arrest and apoptosis.

ALK/PI3K/AKT Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., ALK) Receptor Tyrosine Kinase (e.g., ALK) Growth Factor->Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K Receptor Tyrosine Kinase (e.g., ALK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Proliferation, Survival Cell Proliferation, Survival Downstream Effectors->Cell Proliferation, Survival Derivative Derivative Derivative->Receptor Tyrosine Kinase (e.g., ALK)

Hypothesized inhibition of the ALK/PI3K/AKT pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. The following are generalized procedures based on methodologies reported for structurally related compounds.

General Procedure for Amide Synthesis

To a solution of 6-aminobenzo[d]dioxole-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), a coupling agent such as HATU or EDC/HOBt (1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) are added. The mixture is stirred at room temperature for 10-15 minutes. The desired amine (1.2 equivalents) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by washing with aqueous solutions and the crude product is purified by column chromatography or recrystallization.

In Vitro Antiproliferative Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Cell Cycle Analysis

Cells treated with the test compounds are harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed and resuspended in a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Conclusion and Future Directions

Derivatives of 6-aminobenzo[d]dioxole-5-carboxylic acid represent a class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. While direct experimental data on these specific derivatives are limited, the information gathered from structurally analogous heterocyclic systems provides a strong rationale for their further investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish clear structure-activity relationships. Furthermore, detailed computational studies, including molecular docking and DFT calculations, will be instrumental in identifying promising lead candidates and elucidating their mechanism of action at the molecular level. The exploration of this chemical scaffold holds the promise of discovering new and effective drugs for the treatment of cancer and other diseases.

References

Methodological & Application

Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic Acid from its 6-Nitro Precursor: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development, from its 6-nitro precursor, 6-Nitrobenzo[d]dioxole-5-carboxylic acid. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds.

Introduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and dyes. 6-Aminobenzo[d]dioxole-5-carboxylic acid serves as a key intermediate for the synthesis of various biologically active molecules, leveraging the privileged benzodioxole scaffold. This note details two robust and widely applicable methods for this conversion: catalytic hydrogenation and reduction with iron in an acidic medium.

Data Presentation

The following table summarizes typical quantitative data for the described synthetic methods. Please note that yields and purity are dependent on the specific reaction scale and purification method employed.

MethodCatalyst/ReagentSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Typical Purity (%)
Catalytic Hydrogenation10% Pd/CEthanol/MethanolRoom Temperature2-6>90>98
Iron ReductionFe powder/AcOHEthanol/Water80-1001-380-95>95

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method is often preferred for its high efficiency, clean reaction profile, and mild conditions.

Materials:

  • 6-Nitrobenzo[d]dioxole-5-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration setup (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve 6-Nitrobenzo[d]dioxole-5-carboxylic acid (1.0 eq.) in a minimal amount of ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 6-Aminobenzo[d]dioxole-5-carboxylic acid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Reduction with Iron in Acetic Acid

This classical method is a cost-effective and reliable alternative to catalytic hydrogenation, particularly suitable for larger-scale syntheses.

Materials:

  • 6-Nitrobenzo[d]dioxole-5-carboxylic acid

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration setup

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-Nitrobenzo[d]dioxole-5-carboxylic acid (1.0 eq.) in a mixture of ethanol, water, and glacial acetic acid.

  • Reagent Addition: To the stirred suspension, add iron powder (typically 3-5 eq.) portion-wise. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) and maintain for 1-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Neutralization: Concentrate the filtrate under reduced pressure. To the residue, add water and carefully neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purification: If necessary, the product can be purified by recrystallization.

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start 6-Nitrobenzo[d]dioxole-5-carboxylic acid Dissolve Dissolve in Solvent (e.g., Ethanol) Start->Dissolve AddReagent Add Reducing Agent (e.g., Pd/C + H₂ or Fe/AcOH) Dissolve->AddReagent React Stir at appropriate temperature and time AddReagent->React Filter Filter to remove solids (catalyst/salts) React->Filter Neutralize Neutralize (if necessary) Filter->Neutralize Isolate Concentrate or Precipitate Neutralize->Isolate Purify Recrystallization (if necessary) Isolate->Purify Product 6-Aminobenzo[d]dioxole-5-carboxylic acid Purify->Product

Caption: Experimental workflow for the synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Signaling_Pathway Chemical Transformation Pathway Start 6-Nitrobenzo[d]dioxole-5-carboxylic acid (Starting Material) Intermediate Nitroso & Hydroxylamine Intermediates (transient) Start->Intermediate Reduction Product 6-Aminobenzo[d]dioxole-5-carboxylic acid (Final Product) Intermediate->Product Further Reduction Reagents Reducing Agents [H] Reagents->Start Reagents->Intermediate

Caption: General chemical transformation pathway for the reduction of the nitro group.

Application Notes and Protocols for Amide Coupling of 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminobenzo[d]dioxole-5-carboxylic acid is a valuable building block in medicinal chemistry and drug development, frequently incorporated into molecules targeting a range of biological pathways. The formation of an amide bond is a critical transformation for this scaffold, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for the amide coupling of 6-Aminobenzo[d]dioxole-5-carboxylic acid with various amines, focusing on two robust and widely used coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

The protocols outlined below are designed to be a starting point for researchers. Optimization of reaction conditions may be necessary depending on the specific amine coupling partner, its steric and electronic properties, and the desired scale of the reaction.

Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is crucial for achieving high yields and purity. Below is a summary of common coupling reagents and their general characteristics when applied to substrates similar to 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDC HOBt DIPEA or Et3N DMF or DCM 12-24 80-95 >95 Cost-effective and common. The urea byproduct is water-soluble, simplifying workup.
HATU None DIPEA or Et3N DMF 1-4 90-98 >98 Highly efficient and fast, especially for challenging or sterically hindered amines. More expensive than EDC.
T3P® None Pyridine or Et3N EtOAc or THF 2-6 85-95 >97 Versatile and safe, with byproducts that are easily removed by aqueous workup.
PyBOP None DIPEA DMF or DCM 2-8 85-95 >97 Similar to HATU in efficiency for many substrates.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines. The addition of HOBt is crucial for minimizing racemization if chiral amines are used and for improving the efficiency of the coupling reaction.

Materials:

  • 6-Aminobenzo[d]dioxole-5-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Aminobenzo[d]dioxole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1 to 0.5 M concentration).

  • Addition of Reagents: Add HOBt (1.1 - 1.2 eq) and the desired amine (1.0 - 1.2 eq).

  • Base Addition: Add DIPEA or Et3N (2.0 - 3.0 eq) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Slowly add EDC·HCl (1.1 - 1.5 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol).[1]

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly effective for challenging couplings, including those with sterically hindered amines or electron-deficient anilines, and typically proceeds with faster reaction times and higher yields.

Materials:

  • 6-Aminobenzo[d]dioxole-5-carboxylic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-Aminobenzo[d]dioxole-5-carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approximately 0.1 to 0.5 M concentration).

  • Pre-activation (Optional but Recommended): Add DIPEA or Et3N (2.0 - 3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Potential Side Reactions and Considerations

  • Racemization: If the amine substrate is chiral, racemization can be a concern. The use of HOBt with EDC is known to suppress racemization. HATU is also an excellent choice for minimizing epimerization.[2]

  • Guanidinium Formation: With HATU, a potential side reaction is the formation of a guanidinium byproduct from the reaction of the amine with HATU.[3] To minimize this, it is recommended to pre-activate the carboxylic acid with HATU and base before adding the amine.

  • Self-Coupling: Although less common, there is a possibility of self-coupling of the 6-Aminobenzo[d]dioxole-5-carboxylic acid, where the amino group of one molecule reacts with the activated carboxylic acid of another. Using a slight excess of the desired amine can help to mitigate this.

Visualization of Experimental Workflow

AmideCouplingWorkflow cluster_EDC Protocol 1: EDC/HOBt Coupling cluster_HATU Protocol 2: HATU Coupling start_end start_end process process decision decision reagents reagents product product start1 Start dissolve1 Dissolve Acid, Amine, HOBt in DMF/DCM start1->dissolve1 add_base1 Add DIPEA/Et3N dissolve1->add_base1 cool1 Cool to 0 °C add_base1->cool1 add_edc Add EDC·HCl cool1->add_edc react1 Stir at RT (12-24h) add_edc->react1 workup1 Aqueous Workup react1->workup1 purify1 Purification workup1->purify1 end1 Final Amide Product purify1->end1 start2 Start dissolve2 Dissolve Acid, HATU in DMF start2->dissolve2 preactivate Pre-activate with DIPEA/Et3N (15-30 min) dissolve2->preactivate add_amine2 Add Amine preactivate->add_amine2 react2 Stir at RT (1-4h) add_amine2->react2 workup2 Aqueous Workup react2->workup2 purify2 Purification workup2->purify2 end2 Final Amide Product purify2->end2

Caption: General experimental workflows for EDC/HOBt and HATU mediated amide coupling.

Signaling Pathway Analogy: Carboxylic Acid Activation

The activation of the carboxylic acid is a key step in amide bond formation. This can be visualized as a simplified signaling pathway where the coupling reagent acts as the primary signal to activate the carboxylic acid for subsequent reaction with the amine.

AcidActivation acid Carboxylic Acid (Inactive) active_ester Activated Intermediate (O-acylisourea or OAt-ester) acid->active_ester Activation reagent Coupling Reagent (EDC or HATU) reagent->active_ester base Base (DIPEA/Et3N) base->acid Deprotonation amide Amide Product active_ester->amide Nucleophilic Attack byproduct Byproducts (Urea or Tetramethylurea) active_ester->byproduct amine Amine amine->amide

Caption: Simplified pathway of carboxylic acid activation for amide bond formation.

References

Application Notes and Protocols for the Conjugation of 6-Aminobenzo[d]dioxole-5-carboxylic acid using HATU/DIPEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of 6-Aminobenzo[d]dioxole-5-carboxylic acid with primary or secondary amines using the highly efficient HATU/DIPEA coupling system. This methodology is central to the synthesis of a wide array of bioactive molecules, from drug candidates to molecular probes.

Chemical Principles

The amide bond formation facilitated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a robust and widely adopted method in modern organic synthesis.[1] The reaction proceeds through the activation of the carboxylic acid, rendering it highly susceptible to nucleophilic attack by an amine.

The key steps in the mechanism are:

  • Deprotonation: DIPEA, a sterically hindered base, deprotonates the carboxylic acid to form a carboxylate anion.[2]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate.[2]

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the active ester.

  • Amide Bond Formation: This attack results in the formation of the desired amide bond and the release of byproducts such as tetramethylurea and HOAt (1-hydroxy-7-azabenzotriazole).[2]

The presence of the HOAt moiety in HATU is crucial as it accelerates the coupling reaction and minimizes the risk of racemization, particularly in peptide synthesis.[3]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 6-Aminobenzo[d]dioxole- 5-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Amine R'-NH2 (Amine) HATU HATU DIPEA DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU Amide Amide Product ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt Experimental_Workflow Start Start ReagentPrep Reagent Preparation: Dissolve carboxylic acid in anhydrous solvent Start->ReagentPrep Activation Activation: Add HATU and DIPEA, stir for 15-30 min ReagentPrep->Activation AmineAdd Amine Addition: Add amine to the reaction mixture Activation->AmineAdd Reaction Reaction & Monitoring: Stir at RT, monitor by TLC AmineAdd->Reaction Workup Aqueous Work-up: Dilute, wash with NaHCO3, water, and brine Reaction->Workup Purification Purification: Dry, concentrate, and purify by column chromatography Workup->Purification End End: Pure Amide Product Purification->End Logical_Relationships cluster_reactants Reactants cluster_reagents Reagents & Conditions CarboxylicAcid 6-Aminobenzo[d]dioxole- 5-carboxylic acid Product Amide Conjugate CarboxylicAcid->Product Amine Amine (R'-NH2) Amine->Product HATU HATU (Coupling Reagent) HATU->CarboxylicAcid Activates DIPEA DIPEA (Base) DIPEA->CarboxylicAcid Deprotonates Solvent Anhydrous Solvent (e.g., DMF) Solvent->CarboxylicAcid Dissolves Solvent->Amine Dissolves Solvent->HATU Dissolves Solvent->DIPEA Dissolves

References

EDC/HOBt mediated synthesis with 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: EDC/HOBt Mediated Amide Synthesis with 6-Aminobenzo[d]dioxole-5-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug discovery. The coupling of carboxylic acids and amines is frequently employed in the synthesis of a vast array of pharmaceuticals and bioactive molecules. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide coupling agent that facilitates this reaction.[1][2][3] However, the O-acylisourea intermediate formed by EDC is highly reactive and can lead to side reactions and racemization, particularly with chiral substrates.[4]

To mitigate these issues and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are used. HOBt acts as a coupling additive by trapping the O-acylisourea intermediate to form a more stable and selective HOBt-activated ester.[2][4] This active ester is less prone to racemization and reacts efficiently with the amine to yield the desired amide product.[1][4] The byproduct of EDC, a water-soluble urea, simplifies purification through aqueous work-up.[2][5]

The 6-Aminobenzo[d]dioxole-5-carboxylic acid moiety is a valuable building block in synthetic chemistry, appearing in various natural products and pharmacologically active compounds. This document provides a detailed protocol for the EDC/HOBt mediated coupling of this scaffold with a primary or secondary amine.

Reaction Mechanism

The EDC/HOBt mediated coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid and minimize side reactions.

  • Activation of Carboxylic Acid: The carboxylic acid (1) reacts with EDC (2) to form a highly reactive O-acylisourea intermediate (3). This is often the rate-determining step of the overall reaction.[6]

  • Formation of HOBt Ester: HOBt (4) rapidly intercepts the O-acylisourea intermediate (3) to form a more stable active HOBt ester (5) and releases the EDC-urea byproduct precursor. This step is crucial for suppressing racemization and preventing the formation of N-acylurea side products.[1][4]

  • Amide Bond Formation: The amine nucleophile (6) attacks the activated HOBt ester (5), leading to the formation of the desired amide (7) and regenerating HOBt (4), which can then participate in another catalytic cycle.[6]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_ester_formation Step 2: Active Ester Formation cluster_amide_formation Step 3: Amide Formation Acid R-COOH (Carboxylic Acid) EDC EDC O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC HOBt HOBt HOBt_Ester Active HOBt Ester O_Acylisourea_ref->HOBt_Ester + HOBt Amine R'-NH2 (Amine) Amide R-CO-NH-R' (Amide Product) HOBt_regen HOBt (regenerated) Amide->HOBt_regen releases HOBt_Ester_ref->Amide + Amine

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

This section outlines a general protocol for the coupling of 6-Aminobenzo[d]dioxole-5-carboxylic acid with a generic amine (R-NH₂).

Materials and Reagents
ReagentCAS NumberMolecular WeightPurpose
6-Aminobenzo[d]dioxole-5-carboxylic acid20332-16-5181.15 g/mol Carboxylic Acid
Primary/Secondary Amine (R-NH₂)VariesVariesAmine
EDC·HCl (EDCI·HCl)25952-53-8191.70 g/mol Coupling Agent
HOBt (1-Hydroxybenzotriazole)2592-95-2135.12 g/mol Additive/Catalyst
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol Non-nucleophilic Base
Dichloromethane (DCM) or Dimethylformamide (DMF)VariesVariesSolvent
Saturated aq. NaHCO₃N/AN/AWork-up solution
Brine (Saturated aq. NaCl)N/AN/AWork-up solution
Anhydrous MgSO₄ or Na₂SO₄VariesVariesDrying Agent
Step-by-Step Procedure
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Aminobenzo[d]dioxole-5-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DCM or DMF, approx. 0.1-0.5 M).

  • Addition of Amine and HOBt: Add the desired amine (1.0-1.2 eq.) and HOBt (1.2 eq.) to the solution.

  • Base Addition: Add DIPEA (2.0-3.0 eq.) to the mixture. The base neutralizes the hydrochloride salt of EDC and maintains a favorable reaction pH.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize side product formation.[5][8]

  • EDC Addition: Add EDC·HCl (1.2-1.5 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains low.[5]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Work-up and Purification
  • Quenching: If DMF was used as the solvent, pour the reaction mixture into cold water and extract with an organic solvent like Ethyl Acetate (EtOAc). If DCM was used, dilute the reaction mixture with additional DCM.[9]

  • Aqueous Wash: Transfer the organic layer to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.

  • Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to yield the pure amide.

Data Presentation

The efficiency of the coupling reaction can be optimized by varying reagents and conditions. The following table provides a representative summary of reaction parameters for optimization.

EntryAmine (eq.)EDC·HCl (eq.)HOBt (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)*
11.11.21.2DIPEA (2.0)DCM0 → RT1675-90
21.11.51.2DIPEA (2.5)DMF0 → RT1880-95
31.01.20.1 (cat.)DIPEA (2.0)DCMRT2460-75
41.11.21.2Et₃N (2.0)DCM0 → RT1670-85

*Note: Yields are representative and will vary depending on the specific amine substrate and purification efficiency. Using catalytic HOBt may be sufficient in some cases, although stoichiometric amounts are often used to ensure high efficiency and suppression of side reactions.[10][11]

Experimental Workflow Visualization

The overall experimental process, from setup to final analysis, can be visualized as a sequential workflow.

G start Start: Reagent Preparation dissolve Dissolve Acid, Amine, HOBt & Base in Anhydrous Solvent start->dissolve cool Cool Mixture to 0°C dissolve->cool add_edc Add EDC·HCl Portion-wise cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up: Wash with HCl, NaHCO₃, Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, IR) purify->analyze end_node End: Pure Product analyze->end_node

Caption: General workflow for EDC/HOBt amide synthesis.

References

Application Notes and Protocols for the Purification of 6-Aminobenzo[d]dioxole-5-carboxylic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Aminobenzo[d]dioxole-5-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active molecules. The purity of this compound and its subsequent reaction products is critical for obtaining reliable biological data and for the synthesis of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the purification of 6-Aminobenzo[d]dioxole-5-carboxylic acid following its synthesis, as well as for the purification of its common reaction products, namely amides and esters. The provided methodologies are based on established chemical principles and can be adapted to specific research needs.

Purification of 6-Aminobenzo[d]dioxole-5-carboxylic Acid

A common synthetic route to 6-Aminobenzo[d]dioxole-5-carboxylic acid involves the nitration of a suitable benzodioxole precursor, followed by the reduction of the nitro group. The primary impurities in the crude product are therefore likely to be the unreacted nitro-intermediate, by-products from the nitration reaction, and residual reagents from the reduction step.

Key Purification Techniques:
  • Acid-Base Extraction: To separate the amphoteric product from non-ionizable impurities.

  • Recrystallization: To obtain a highly crystalline and pure final product.

  • Column Chromatography: For the removal of closely related impurities.

Quantitative Data Summary
Parameter6-Nitrobenzo[d]dioxole-5-carboxylic acid (Impurity)6-Aminobenzo[d]dioxole-5-carboxylic acid (Product)
Purity (Typical Crude) Present as a major impurity85-95%
Purity (After Purification) <0.5%>98%[1]
Recrystallization Solvent Ethanol/WaterMethanol/Water or Ethanol
Chromatography Stationary Phase Silica GelAmine-functionalized Silica Gel or Reversed-Phase C18
Chromatography Mobile Phase Ethyl Acetate/HexaneDichloromethane/Methanol with 0.5% Triethylamine
Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is suitable for removing non-acidic and non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Acidic Wash: Wash the organic layer with a 1 M HCl solution to remove any basic impurities.

  • Basification and Extraction: Adjust the pH of the aqueous layer to approximately 8-9 with a saturated sodium bicarbonate solution. Extract the product into a fresh portion of ethyl acetate. The desired amino acid will be extracted into the organic phase, leaving acidic impurities in the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot methanol or ethanol.

    • Slowly add water until the solution becomes slightly turbid.

    • Heat the solution again until it becomes clear.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (methanol/water mixture), and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for removing impurities with similar polarity to the product.

  • Stationary Phase Selection: For the purification of the final amino compound, it is advisable to use an amine-functionalized silica gel to prevent strong adsorption of the basic amine group to the acidic silica surface. Alternatively, reversed-phase chromatography can be employed.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with the chosen stationary phase using the selected mobile phase.

  • Elution:

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of dichloromethane and methanol containing 0.5% triethylamine. The triethylamine is added to suppress the interaction of the amine with the silica gel.

    • Start with a low polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by increasing the percentage of methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Nitration Nitration of Precursor Reduction Reduction of Nitro Group Nitration->Reduction Nitro-intermediate Crude Crude Product (Amine, Nitro-cpd, Byproducts) Reduction->Crude Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization ColumnChrom Column Chromatography Extraction->ColumnChrom PureProduct Pure 6-Aminobenzo[d]dioxole- 5-carboxylic acid (>98%) Recrystallization->PureProduct ColumnChrom->PureProduct AmidePurification cluster_reaction Amide Coupling cluster_purification Purification Acid 6-Aminobenzo[d]dioxole- 5-carboxylic acid Coupling EDC/DMAP Acid->Coupling Amine Amine Amine->Coupling CrudeAmide Crude Amide Mixture Coupling->CrudeAmide Workup Aqueous Workup (Acid/Base Washes) CrudeAmide->Workup ColumnChrom Silica Gel Column Chromatography Workup->ColumnChrom PureAmide Pure Amide Product ColumnChrom->PureAmide EsterPurification cluster_reaction Esterification Acid 6-Aminobenzo[d]dioxole- 5-carboxylic acid Catalyst Acid Catalyst or Coupling Agent Acid->Catalyst Alcohol Alcohol Alcohol->Catalyst CrudeEster CrudeEster Catalyst->CrudeEster

References

Application Notes and Protocols for PROTAC Synthesis Utilizing 6-Aminobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. This document provides a comprehensive guide for the synthesis and characterization of novel PROTACs incorporating 6-Aminobenzo[d]dioxole-5-carboxylic acid. This building block offers a unique scaffold that can be integrated into PROTAC design, potentially as part of a novel E3 ligase ligand or a rigidifying linker element. These application notes detail a hypothetical synthetic workflow, including protocols for amide coupling, deprotection, purification, and characterization, alongside methods for evaluating the biological activity of the resulting PROTAC.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By hijacking the cell's ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein. The modular nature of PROTACs allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties.

The use of novel chemical moieties in PROTAC design is crucial for expanding the scope of this technology. 6-Aminobenzo[d]dioxole-5-carboxylic acid presents an interesting scaffold due to its rigid, bicyclic structure which can influence the conformational dynamics of the PROTAC and the stability of the ternary complex (POI-PROTAC-E3 ligase). This document outlines a hypothetical experimental setup for the synthesis of a PROTAC, designated as PROTAC-ABD , where 6-Aminobenzo[d]dioxole-5-carboxylic acid is envisioned as a key component of a novel E3 ligase ligand.

Experimental Workflow

The synthesis of PROTAC-ABD follows a convergent strategy, starting with the coupling of 6-Aminobenzo[d]dioxole-5-carboxylic acid to a Boc-protected polyethylene glycol (PEG) linker. Following deprotection, the resulting intermediate is coupled to a carboxylic acid-functionalized ligand for the target protein.

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling cluster_3 Step 4: Purification & Characterization A 6-Aminobenzo[d]dioxole- 5-carboxylic acid C HATU, DIPEA, DMF A->C B Boc-NH-PEG-COOH B->C D Boc-protected Intermediate C->D Amide Coupling E TFA, DCM D->E F Amine-Linker Intermediate E->F Boc Removal H HATU, DIPEA, DMF F->H G Target Ligand-COOH G->H I Crude PROTAC-ABD H->I Amide Coupling J Preparative HPLC I->J K Pure PROTAC-ABD J->K L LC-MS, NMR K->L M Final Characterized PROTAC L->M G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proteasome Proteasome MEK->Proteasome Degradation Transcription Transcription Factors ERK->Transcription PROTAC PROTAC-ABD PROTAC->MEK E3 E3 Ligase PROTAC->E3 Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Application Notes and Protocols for the Characterization of 6-Aminobenzo[d]dioxole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-Aminobenzo[d]dioxole-5-carboxylic acid and its derivatives. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to support research and development activities.

Introduction

6-Aminobenzo[d]dioxole-5-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active compounds. Its derivatives have shown potential in various therapeutic areas, including oncology and infectious diseases. Accurate and robust analytical characterization is crucial for ensuring the identity, purity, and quality of these compounds throughout the drug discovery and development process. This document outlines the primary analytical techniques and protocols for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of 6-Aminobenzo[d]dioxole-5-carboxylic acid derivatives and for quantifying their concentration in various samples. A general reversed-phase HPLC (RP-HPLC) method is described below.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or other suitable mobile phase modifier

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 280 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample and analyze the chromatogram for the main peak and any impurities. The retention time and peak area are used for identification and quantification, respectively.

Data Presentation: HPLC
CompoundRetention Time (min)Purity (%)
6-Aminobenzo[d]dioxole-5-carboxylic acid8.5>98
Methyl 6-aminobenzo[d]dioxole-5-carboxylate12.2>99
6-Acetamidobenzo[d]dioxole-5-carboxylic acid10.1>97

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity/Concentration Integrate->Quantify

HPLC Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structure Elucidation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for confirming the molecular weight and elucidating the structure of 6-Aminobenzo[d]dioxole-5-carboxylic acid and its derivatives.

Experimental Protocol: LC-MS

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in the initial mobile phase.

  • LC Conditions: Use similar conditions as the HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).

  • MS Conditions:

    • Ionization Mode: Positive and Negative ESI

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 100 V

    • Gas Temperature: 325 °C

  • Analysis: Acquire full scan mass spectra to determine the molecular weight. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.

Data Presentation: LC-MS
CompoundMolecular Formula[M+H]⁺ (Observed)Key Fragment Ions (m/z)
6-Aminobenzo[d]dioxole-5-carboxylic acidC₈H₇NO₄182.0402164 (loss of H₂O), 136 (loss of COOH), 120 (loss of NH₂ and CO₂)
N-Benzyl-6-aminobenzo[d]dioxole-5-carboxamideC₁₅H₁₄N₂O₃271.1083181, 163, 135, 91 (benzyl fragment)

Logical Relationship: Fragmentation Pathway

Fragmentation_Pathway Parent [M+H]⁺ m/z 182 Frag1 [M+H - H₂O]⁺ m/z 164 Parent->Frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z 136 Parent->Frag2 - COOH Frag3 [M+H - NH₂ - CO₂]⁺ m/z 120 Frag2->Frag3 - NH₂ Synthesis_Workflow cluster_synthesis Synthesis cluster_char Characterization Start 6-Aminobenzo[d]dioxole- 5-carboxylic acid + Amine React Coupling Reagent (e.g., HATU, EDCI) Start->React Workup Reaction Workup & Purification React->Workup TLC TLC Monitoring React->TLC Monitor HPLC HPLC Purity Workup->HPLC TLC->HPLC LCMS LC-MS Confirmation HPLC->LCMS NMR NMR Structure LCMS->NMR FTIR FTIR Functional Groups NMR->FTIR Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Benzodioxole Derivative Inhibitor->STAT3 Inhibition

Application Notes and Protocols for the Incorporation of 6-Aminobenzo[d]dioxole-5-carboxylic acid into Novel VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the design, synthesis, and characterization of novel von Hippel-Lindau (VHL) E3 ligase ligands incorporating the 6-Aminobenzo[d]dioxole-5-carboxylic acid moiety. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, and the development of new, proprietary VHL ligands is crucial for expanding the scope of this technology. These application notes offer detailed protocols for the synthesis of a novel ligand, designated as VL-ABD , and its subsequent biophysical and cellular characterization. The provided methodologies and hypothetical data serve as a framework for researchers aiming to explore novel chemical space in the field of targeted protein degradation.

Introduction: The Role of VHL in Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation. PROTACs are heterobifunctional molecules that co-opt the UPS to induce the degradation of specific proteins of interest (POIs). A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most frequently utilized E3 ligases in PROTAC design due to its well-defined structure and the availability of high-affinity small molecule ligands.

The core of most VHL ligands is a hydroxyproline mimetic that engages with a key recognition site on the VHL protein. By modifying the peripheral chemical structures of these ligands, researchers can fine-tune their physicochemical properties, binding affinities, and suitability for linker attachment. This document explores the incorporation of 6-Aminobenzo[d]dioxole-5-carboxylic acid as a novel structural motif to potentially enhance ligand-protein interactions and provide a unique vector for linker attachment in PROTAC synthesis.

Signaling Pathway and Mechanism of Action

A VHL-based PROTAC functions by inducing the formation of a ternary complex between the VHL E3 ligase complex, the PROTAC molecule, and the target protein. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

VHL_PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC Novel VHL-based PROTAC (VL-ABD linked to POI ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: VHL-based PROTAC mechanism of action.

Experimental Protocols

Synthesis of Novel VHL Ligand (VL-ABD)

This protocol outlines a potential synthetic route for the novel VHL ligand, VL-ABD , incorporating 6-Aminobenzo[d]dioxole-5-carboxylic acid. The synthesis involves the coupling of a standard VHL precursor amine with the novel carboxylic acid.

Synthesis_Workflow start Start Materials: VHL Precursor Amine & 6-Aminobenzo[d]dioxole-5-carboxylic acid coupling Amide Bond Formation (e.g., HATU, DIPEA, DMF) start->coupling reaction Reaction at Room Temperature (1-2 hours) coupling->reaction workup Aqueous Workup (e.g., EtOAc, H2O, Brine) reaction->workup purification Purification (Flash Chromatography) workup->purification characterization Characterization (NMR, LC-MS, HRMS) purification->characterization final_product Final Product: Novel VHL Ligand (VL-ABD) characterization->final_product

Caption: Synthetic workflow for VL-ABD.

Materials:

  • VHL precursor amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • 6-Aminobenzo[d]dioxole-5-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the VHL precursor amine (1.0 eq) and 6-Aminobenzo[d]dioxole-5-carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion and continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, VL-ABD .

  • Characterize the purified product by ¹H NMR, ¹³C NMR, LC-MS, and HRMS to confirm its identity and purity.

Biophysical Characterization of VL-ABD

This competitive assay measures the ability of the novel ligand to displace a fluorescently labeled tracer from the VHL complex (VCB: VHL, Elongin B, and Elongin C).

Materials:

  • Purified VCB complex

  • Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)

  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT

  • VL-ABD and a reference VHL ligand (e.g., VH298)

  • 384-well, low-volume, non-binding black plates

Procedure:

  • Prepare a serial dilution of VL-ABD and the reference ligand in assay buffer.

  • In a 384-well plate, add a constant concentration of the VCB complex and the fluorescent probe to each well.

  • Add the serially diluted test compounds to the wells. Include wells with no competitor (high polarization) and wells with a saturating concentration of the reference ligand (low polarization).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure fluorescence polarization using a suitable microplate reader.

  • Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

ITC directly measures the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between VL-ABD and the VCB complex.

Materials:

  • Purified VCB complex

  • VL-ABD

  • ITC Buffer: PBS, 5% DMSO

  • ITC instrument

Procedure:

  • Prepare the VCB protein solution in the ITC cell and the VL-ABD solution in the injection syringe, both in the same ITC buffer.

  • Perform a series of injections of the ligand into the protein solution while measuring the heat changes.

  • Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, ΔH, and n).

Cellular Activity Assessment

VHL ligands are expected to inhibit the VHL-mediated degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its accumulation in cells.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • VL-ABD and a reference VHL ligand

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of VL-ABD or the reference ligand for 4-6 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the dose-dependent stabilization of HIF-1α.

Data Presentation

The following tables present hypothetical, yet plausible, data for the characterization of the novel VHL ligand, VL-ABD , in comparison to a well-characterized reference ligand, VH298.

Table 1: Biophysical Binding Data for VHL Ligands

CompoundFP IC₅₀ (nM)ITC K_d (nM)ITC ΔH (kcal/mol)ITC Stoichiometry (n)
VL-ABD 125150-8.51.05
VH298 (Ref.) 8090-9.20.98

Table 2: Cellular Activity Data

CompoundHIF-1α Stabilization EC₅₀ (µM)
VL-ABD 2.5
VH298 (Ref.) 1.8

Conclusion and Future Directions

The incorporation of 6-Aminobenzo[d]dioxole-5-carboxylic acid into the VHL ligand scaffold represents a promising strategy for the development of novel PROTACs. The hypothetical data for VL-ABD suggest that this modification is well-tolerated, maintaining low nanomolar binding affinity to the VHL E3 ligase and demonstrating cellular target engagement.

Future work should focus on:

  • PROTAC Synthesis: Utilizing the amine or carboxylic acid functionalities of the novel moiety as an attachment point for linkers.

  • Ternary Complex Studies: Evaluating the ability of VL-ABD -based PROTACs to form a stable ternary complex with VHL and a target protein.

  • Degradation Assays: Quantifying the degradation of a target protein in cellular models using VL-ABD -based PROTACs to determine DC₅₀ and D_max values.

These application notes and protocols provide a solid foundation for researchers to explore this and other novel chemical modifications in the pursuit of next-generation targeted protein degraders.

Application Notes and Protocols for Linking 6-Aminobenzo[d]dioxole-5-carboxylic acid to CRBN Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This approach offers a distinct advantage over traditional inhibition by eliminating the target protein entirely.

A critical step in PROTAC development is the chemical linkage of a POI-binding ligand to an E3 ligase-recruiting ligand. This document provides detailed application notes and protocols for the synthesis of a novel PROTAC by linking 6-Aminobenzo[d]dioxole-5-carboxylic acid, a potential ligand for a POI, to a Cereblon (CRBN) E3 ligase ligand. CRBN is a widely utilized E3 ligase in PROTAC design, and its recruitment is commonly achieved through ligands such as thalidomide and its analogs (immunomodulatory imide drugs or IMiDs).

The synthetic strategy outlined herein involves the formation of a stable amide bond between the carboxylic acid moiety of 6-Aminobenzo[d]dioxole-5-carboxylic acid and an amine-functionalized CRBN ligand. This document will cover the synthesis of an amine-terminated pomalidomide linker, the amide coupling reaction, and the subsequent purification and characterization of the final PROTAC conjugate.

Signaling Pathway and Mechanism of Action

The synthesized PROTAC operates by inducing the proximity of the target protein to the CRBN E3 ligase complex. This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, thereby reducing its cellular levels.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (6-Aminobenzo[d]dioxole-5-carboxamide-Linker-Pomalidomide) POI->PROTAC Binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex CRBN CRBN E3 Ligase CRBN->PROTAC Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Leads to Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Peptides) Proteasome->Degradation Results in Protocol_1_Workflow start Start step1 Boc-Protected Linker Attachment (SNAr Reaction) start->step1 step2 Purification (Flash Chromatography) step1->step2 step3 Boc Deprotection (TFA/DCM) step2->step3 step4 Solvent Removal step3->step4 end Pomalidomide-PEG3-amine (TFA salt) step4->end

Troubleshooting & Optimization

Technical Support Center: Amide Coupling of 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amide coupling of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 6-Aminobenzo[d]dioxole-5-carboxylic acid is showing low yield. What are the common causes?

A1: Low yields in the amide coupling of this substrate can stem from several factors. The electron-rich nature of the aniline nitrogen in 6-aminobenzo[d]dioxole-5-carboxylic acid can affect its reactivity. Additionally, steric hindrance from the ortho-carboxylic acid group can impede the approach of the amine coupling partner. Common issues include suboptimal choice of coupling reagent, inappropriate reaction conditions (temperature, solvent, base), or side reactions.

Q2: Which coupling reagents are recommended for 6-Aminobenzo[d]dioxole-5-carboxylic acid?

A2: A variety of modern coupling reagents can be effective. For electron-deficient or sterically hindered amines, uronium/aminium salts like HATU, HBTU, and TBTU are often successful.[1] Carbodiimides such as EDC, often used with additives like HOBt or DMAP, provide a cost-effective and efficient alternative, particularly for managing challenging couplings.[2] Phosphonium reagents like PyBOP and BOP can also be employed, though some, like BOP, produce carcinogenic byproducts.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Common side products in amide coupling reactions include the formation of an N-acylurea byproduct when using carbodiimide reagents like DCC or EDC, and unreacted starting materials.[3] Racemization of chiral coupling partners can also occur. With uronium reagents like HATU, a potential side reaction is the guanidinylation of the amine. Careful monitoring of the reaction and appropriate work-up procedures are crucial to minimize these impurities.

Q4: What are the best solvents and bases for this amide coupling reaction?

A4: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used for amide coupling reactions.[4][5] The choice of base is critical; non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are frequently employed to neutralize the acid formed during the reaction without competing in the coupling.[4][6]

Q5: How can I purify the final amide product?

A5: Purification of the crude product is typically achieved through column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the synthesized amide. An aqueous workup is often necessary to remove water-soluble byproducts and excess reagents before chromatography.[6][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amide coupling of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.- Use a more powerful coupling reagent like HATU or PyBOP. - Additives like HOBt or HOAt can enhance the efficiency of carbodiimide coupling.
Low nucleophilicity of the amine coupling partner.- Increase the reaction temperature. - Use a more polar solvent like DMF to improve solubility and reaction rate.
Steric hindrance.- Prolong the reaction time. - Consider a less sterically demanding coupling partner if possible.
Formation of N-acylurea Byproduct Use of DCC or EDC without an additive.- Add HOBt or DMAP to the reaction mixture to trap the active intermediate and prevent rearrangement to N-acylurea.
Racemization of Chiral Amine High reaction temperature or prolonged exposure to base.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a milder base or a stoichiometric amount. Additives like HOBt can also suppress racemization.[3]
Guanidinylation of Amine Using excess uronium reagent (e.g., HATU, HBTU).- Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. - Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine.
Difficulty in Removing Byproducts Water-soluble byproducts from EDC.- Perform an aqueous workup by washing the organic layer with water or a mild acidic solution to remove the urea byproduct.[8]
Dicyclohexylurea (DCU) from DCC is insoluble.- Filter the reaction mixture to remove the precipitated DCU. DCU has low solubility in many organic solvents.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents for a Model Amide Coupling Reaction

Reaction: Boc-protected valine with 4-amino-N-(4-methoxybenzyl)benzamide.

Coupling Reagent Base Solvent Time (h) Yield (%) Reference
HATU (1 equiv)DIPEA (5 equiv)DMF538[2]
BOP-Cl (1.5 equiv)Et3N (3 equiv)CH2Cl2-28[2]
Isobutyl chloroformate (1.5 equiv)Et3N (3 equiv)CH2Cl2-19[2]
EDC (1 equiv), DMAP (1 equiv)DIPEA (5 equiv)MeCN4211[2]
EDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv) DIPEA (5 equiv) MeCN 15 95 [2]

Table 2: Yields of Piperonylic Acid Amide Derivatives via Acyl Chloride Method

Compound Yield (%) Reference
4a82[7]
4d85[7]
4g88[7]
4j85[7]
4l86.2[7]
4m80[7]
4s83.2[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/DMAP/HOBt

This protocol is adapted from a method found to be effective for electron-deficient anilines and functionalized carboxylic acids and is a good starting point for the coupling of 6-Aminobenzo[d]dioxole-5-carboxylic acid.[2]

Materials:

  • 6-Aminobenzo[d]dioxole-5-carboxylic acid

  • Amine coupling partner

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-Aminobenzo[d]dioxole-5-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous acetonitrile, add EDC (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).

  • Add DIPEA (5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 15 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Amide Synthesis via Acyl Chloride

This protocol is a general method for the synthesis of amides from a carboxylic acid.[7]

Materials:

  • 6-Aminobenzo[d]dioxole-5-carboxylic acid

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Amine coupling partner

  • Triethylamine (TEA)

  • Chloroform or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a dry reaction flask, dissolve 6-Aminobenzo[d]dioxole-5-carboxylic acid (1.0 equiv) in chloroform or DCM. Add thionyl chloride (2.0 equiv) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve the desired amine (1.5 equiv) and triethylamine (2.0 equiv) in dry DCM.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid and Amine reagents Add Coupling Reagent, Base, and Additive start->reagents react Stir at RT reagents->react monitor Monitor by TLC react->monitor quench Aqueous Work-up monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Amide purify->end

Caption: General workflow for amide coupling reaction.

Troubleshooting_Logic node_action node_action node_success node_success start Low Yield? check_reagent Coupling Reagent Optimal? start->check_reagent Yes check_conditions Reaction Conditions Optimal? check_reagent->check_conditions Yes action_reagent Change to stronger reagent (e.g., HATU) Add HOBt/DMAP check_reagent->action_reagent No check_side_reactions Side Reactions Observed? check_conditions->check_side_reactions Yes action_conditions Increase temperature Change solvent Prolong reaction time check_conditions->action_conditions No action_side_reactions Adjust stoichiometry Modify work-up procedure check_side_reactions->action_side_reactions Yes success Yield Improved check_side_reactions->success No action_reagent->success action_conditions->success action_side_reactions->success

Caption: Troubleshooting logic for low yield in amide coupling.

References

Technical Support Center: Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for the key synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-Aminobenzo[d]dioxole-5-carboxylic acid?

A1: The two main strategies for synthesizing 6-Aminobenzo[d]dioxole-5-carboxylic acid are:

  • Amination of a halogenated precursor: This typically involves a Buchwald-Hartwig amination or an Ullmann condensation of 6-bromo-benzo[d]dioxole-5-carboxylic acid.

  • Reduction of a nitro precursor: This involves the chemical reduction of 6-nitrobenzo[d]dioxole-5-carboxylic acid to the corresponding amine.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is happening?

A2: This is a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, known as hydrodehalogenation . It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. Troubleshooting strategies for this issue are detailed below.

Q3: My Ullmann condensation is giving very low yields. What can I do to improve it?

A3: Traditional Ullmann reactions often require harsh conditions (high temperatures) which can lead to low yields and side product formation.[1][2] Modern modifications, often referred to as Ullmann-type reactions, utilize ligands (e.g., diamines, amino alcohols) and can proceed under milder conditions with improved yields.[2][3] Consider exploring these modified protocols.

Q4: Can the carboxylic acid group interfere with the amination reaction?

A4: Yes, the carboxylic acid group can be deprotonated by the base used in the reaction, potentially affecting its solubility and reactivity. While many modern protocols are tolerant of free carboxylic acids, in some cases, protection of the carboxylic acid as an ester may be necessary to improve yields and reduce side reactions.

Q5: What is the most common method for the reduction of 6-nitrobenzo[d]dioxole-5-carboxylic acid?

A5: A common and effective method for the reduction of an aromatic nitro group to an amine is catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other methods include using reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄).

Troubleshooting Guides

Issue 1: Low Yield of 6-Aminobenzo[d]dioxole-5-carboxylic acid in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.- Ensure the use of a high-quality, air-stable precatalyst. - Use fresh, anhydrous, and deoxygenated solvents. - Optimize the palladium source and ligand. Different generations of Buchwald-Hartwig ligands offer varying reactivity.Improved reaction conversion and higher yield of the desired product.
Base Incompatibility: The chosen base may not be optimal for the substrate or may be causing side reactions.- Screen different bases such as NaOtBu, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction. - Ensure the base is finely powdered and dry.Identification of a base that promotes the desired amination while minimizing side reactions.
Ligand Issues: The phosphine ligand may be oxidizing or otherwise degrading.- Use air-stable, sterically hindered phosphine ligands. - Handle ligands under an inert atmosphere (e.g., argon or nitrogen).Increased catalyst stability and efficiency, leading to higher yields.
Hydrodehalogenation Side Reaction: The starting material is being reduced instead of aminated.[4]- Lower the reaction temperature. - Use a less electron-rich phosphine ligand. - Consider using a different palladium precatalyst.Reduction in the formation of the hydrodehalogenated byproduct and an increase in the desired aminated product.
Issue 2: Formation of Impurities During Synthesis and Work-up
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction: Unreacted starting material (e.g., 6-bromobenzo[d]dioxole-5-carboxylic acid) remains.- Increase reaction time or temperature cautiously. - Increase the loading of the catalyst and/or ligand. - Ensure efficient stirring to overcome any solubility issues.Drive the reaction to completion, minimizing the amount of starting material in the crude product.
Decarboxylation: The carboxylic acid group is lost, particularly at high temperatures or under harsh acidic/basic conditions.- Avoid excessively high reaction temperatures. - Use milder bases or reaction conditions where possible. - During work-up, avoid prolonged exposure to strong acids or bases.Preservation of the carboxylic acid functionality on the final product.
Side Product Formation from Ullmann Condensation: Classic Ullmann conditions can lead to biaryl coupling or other side reactions.[1]- Switch to a modern, ligated copper-catalyzed Ullmann-type reaction which allows for milder conditions.[3] - Optimize the copper source (e.g., CuI, Cu₂O) and ligand.Improved selectivity and yield of the desired aminated product over side products.
Difficult Purification: The product is difficult to separate from starting materials or byproducts due to similar polarities.- Utilize acid-base extraction during work-up. The amphoteric nature of the product allows for its separation from non-acidic or non-basic impurities. - For column chromatography, consider a gradient elution and screen different solvent systems.Effective separation of the target compound, leading to higher purity.

Experimental Protocols

Protocol 1: Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid via Reduction of 6-Nitrobenzo[d]dioxole-5-carboxylic acid

This protocol is a general representation and may require optimization.

Materials:

  • 6-Nitrobenzo[d]dioxole-5-carboxylic acid

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 6-nitrobenzo[d]dioxole-5-carboxylic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol % of palladium) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-Aminobenzo[d]dioxole-5-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by acid-base extraction.

Expected Yield: >90%

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromobenzo[d]dioxole-5-carboxylic acid

This is a generalized protocol and requires careful optimization of the catalyst, ligand, base, and solvent for this specific substrate. An ammonia equivalent is used as the nitrogen source.

Materials:

  • 6-Bromobenzo[d]dioxole-5-carboxylic acid

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., XPhos, SPhos, or other Buchwald-Hartwig ligands)

  • Ammonia source (e.g., benzophenone imine, which is an ammonia equivalent)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add 6-bromobenzo[d]dioxole-5-carboxylic acid (1 equivalent), the palladium precatalyst (1-5 mol %), and the phosphine ligand (1.2-6 mol %) to a dry reaction vessel.

  • Add the ammonia source (e.g., benzophenone imine, 1.2 equivalents) and the base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an ammonia equivalent like benzophenone imine, the resulting imine must be hydrolyzed. This is typically achieved by adding an aqueous acid (e.g., HCl) and stirring until the hydrolysis is complete.

  • Perform an aqueous work-up, which may include acid-base extraction to purify the product.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Amination 6-Nitrobenzo[d]dioxole-5-carboxylic acid 6-Nitrobenzo[d]dioxole-5-carboxylic acid 6-Aminobenzo[d]dioxole-5-carboxylic acid 6-Aminobenzo[d]dioxole-5-carboxylic acid 6-Nitrobenzo[d]dioxole-5-carboxylic acid->6-Aminobenzo[d]dioxole-5-carboxylic acid H2, Pd/C 6-Bromobenzo[d]dioxole-5-carboxylic acid 6-Bromobenzo[d]dioxole-5-carboxylic acid Product 6-Aminobenzo[d]dioxole-5-carboxylic acid 6-Bromobenzo[d]dioxole-5-carboxylic acid->Product Pd catalyst, Ligand, Base, NH3 source

Caption: Synthetic routes to 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Troubleshooting_Workflow start Low Yield in Synthesis check_reaction Check Reaction Type start->check_reaction buchwald Buchwald-Hartwig check_reaction->buchwald ullmann Ullmann check_reaction->ullmann reduction Reduction check_reaction->reduction buchwald_issue Potential Issues: - Catalyst Inactivity - Base Incompatibility - Hydrodehalogenation buchwald->buchwald_issue ullmann_issue Potential Issues: - Harsh Conditions - Low Yield ullmann->ullmann_issue reduction_issue Potential Issues: - Incomplete Reduction - Catalyst Poisoning reduction->reduction_issue buchwald_solution Solutions: - Use fresh catalyst/ligand - Screen bases - Lower temperature buchwald_issue->buchwald_solution end Improved Yield buchwald_solution->end ullmann_solution Solutions: - Use modern ligated system - Milder reaction conditions ullmann_issue->ullmann_solution ullmann_solution->end reduction_solution Solutions: - Increase H2 pressure/time - Use fresh catalyst reduction_issue->reduction_solution reduction_solution->end

Caption: Troubleshooting workflow for low yield in synthesis.

Side_Reactions Starting_Material 6-Bromobenzo[d]dioxole-5-carboxylic acid Desired_Product 6-Aminobenzo[d]dioxole-5-carboxylic acid Starting_Material->Desired_Product Desired Reaction Hydrodehalogenation Benzo[d]dioxole-5-carboxylic acid (Hydrodehalogenation) Starting_Material->Hydrodehalogenation Side Reaction 1 Decarboxylation 6-Aminobenzo[d]dioxole (Decarboxylation) Desired_Product->Decarboxylation Side Reaction 2 (under harsh conditions)

Caption: Common side reactions in the synthesis.

References

Technical Support Center: Overcoming Solubility Issues of 6-Aminobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-aminobenzo[d]dioxole-5-carboxylic acid.

Troubleshooting Guide

Q1: I am having difficulty dissolving 6-aminobenzo[d]dioxole-5-carboxylic acid in water. What is the first step I should take?

A1: The poor aqueous solubility of 6-aminobenzo[d]dioxole-5-carboxylic acid is expected due to the presence of the aromatic ring structure. The first and most straightforward approach to try is pH adjustment. As an amphoteric molecule with both a carboxylic acid and an amino group, its solubility is highly dependent on the pH of the solution.

  • To dissolve the compound as its carboxylate salt: Add a base (e.g., 1 M NaOH) dropwise to your aqueous suspension until the solid dissolves. The carboxylic acid group will be deprotonated, forming a more soluble salt.

  • To dissolve the compound as its ammonium salt: Add an acid (e.g., 1 M HCl) dropwise to your aqueous suspension until the solid dissolves. The amino group will be protonated, forming a more soluble salt.

Q2: I have tried adjusting the pH, but the solubility is still not sufficient for my experiment. What are my other options?

A2: If pH adjustment alone is insufficient, you can explore several other techniques, often in combination with pH control:

  • Co-solvency: Introduce a water-miscible organic solvent to the aqueous solution. Common co-solvents include ethanol, isopropanol, propylene glycol, and polyethylene glycol (PEG). These can disrupt the crystal lattice of the solid and improve solvation.

  • Salt Formation: Instead of forming the salt in-situ, you can synthesize and isolate a stable salt of the compound. This can often provide a more reliable and reproducible method for achieving higher concentrations.

  • Prodrug Strategy: If permissible for your application, a prodrug can be synthesized. This involves chemically modifying the carboxylic acid or amino group to create a more soluble derivative that converts back to the active compound in-vivo.

Q3: My compound precipitates out of solution when I add it to my buffered experimental medium. How can I prevent this?

A3: This is a common issue when a compound dissolved at a high or low pH is introduced to a buffered solution at a different pH (e.g., physiological pH ~7.4). Here are some troubleshooting steps:

  • Check the final concentration: Ensure the final concentration in the buffered medium does not exceed the compound's solubility at that specific pH. You may need to perform a solubility test in your final buffer system.

  • Use a co-solvent in the final medium: If compatible with your experimental setup, including a small percentage of a co-solvent (like DMSO or ethanol) in your final buffered medium can help maintain solubility.

  • Prepare a supersaturated solution: Sometimes, a carefully prepared supersaturated solution using techniques like the anti-solvent method can remain kinetically stable for the duration of an experiment. However, this is a more advanced technique and may require optimization.

Frequently Asked Questions (FAQs)

Q4: What is the expected solubility of 6-aminobenzo[d]dioxole-5-carboxylic acid in common solvents?

SolventExpected SolubilityRationale
Water (neutral pH)Very LowThe hydrophobic aromatic core dominates, leading to poor interaction with water.
Aqueous Acid (e.g., 0.1 M HCl)Moderate to HighProtonation of the amino group forms a soluble ammonium salt.
Aqueous Base (e.g., 0.1 M NaOH)Moderate to HighDeprotonation of the carboxylic acid forms a soluble carboxylate salt.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, it is a good solvent for polar and nonpolar compounds.
EthanolLow to ModerateA polar protic solvent that can interact with both functional groups, but the aromatic ring limits high solubility.
MethanolLow to ModerateSimilar to ethanol, but its higher polarity may slightly improve solubility.
AcetonitrileLowA polar aprotic solvent, but generally less effective for dissolving amphoteric compounds compared to DMSO or DMF.
Dichloromethane (DCM)Very LowA nonpolar solvent, unlikely to effectively solvate the polar functional groups.
HexaneInsolubleA nonpolar solvent, will not dissolve the compound.

Q5: What are the pKa values for 6-aminobenzo[d]dioxole-5-carboxylic acid?

A5: The pKa values for 6-aminobenzo[d]dioxole-5-carboxylic acid are not widely reported. However, based on analogous structures, the carboxylic acid pKa is estimated to be in the range of 3.5 - 4.5, and the pKa of the conjugate acid of the aromatic amine is estimated to be in the range of 2.5 - 3.5. These values are critical for understanding and predicting the pH-dependent solubility profile.

Q6: Can I use heat to improve the solubility?

A6: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, be cautious as excessive heat can lead to degradation of the compound. It is advisable to conduct stability studies if you plan to use heat for dissolution.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes a general method for dissolving 6-aminobenzo[d]dioxole-5-carboxylic acid by adjusting the pH.

  • Preparation of the Suspension:

    • Weigh the desired amount of 6-aminobenzo[d]dioxole-5-carboxylic acid into a suitable container.

    • Add the desired volume of deionized water to create a suspension.

    • Place a magnetic stir bar in the container and begin stirring.

  • pH Adjustment (Basic):

    • While stirring, add 1 M sodium hydroxide (NaOH) solution dropwise to the suspension.

    • Monitor the suspension visually. Continue adding NaOH until the solid completely dissolves.

    • Measure the final pH of the solution.

  • pH Adjustment (Acidic):

    • Alternatively, to the initial suspension, add 1 M hydrochloric acid (HCl) solution dropwise.

    • Continue adding HCl until the solid dissolves completely.

    • Measure the final pH of the solution.

  • Neutralization (Optional):

    • If a neutral pH is required for your experiment, you can carefully back-titrate the acidic or basic solution with 1 M HCl or 1 M NaOH, respectively. Be aware that the compound may precipitate as it approaches its isoelectric point.

Protocol 2: Salt Formation (Illustrative Example: Sodium Salt)

This protocol provides a representative method for the synthesis and isolation of the sodium salt of 6-aminobenzo[d]dioxole-5-carboxylic acid.

  • Dissolution:

    • Dissolve 1 equivalent of 6-aminobenzo[d]dioxole-5-carboxylic acid in a minimal amount of a suitable organic solvent in which the starting material is soluble (e.g., methanol or ethanol).

  • Base Addition:

    • Add a solution of 1 equivalent of sodium hydroxide or sodium methoxide in the same solvent to the stirred solution of the carboxylic acid.

  • Precipitation and Isolation:

    • The sodium salt may precipitate out of the solution upon formation. If not, the solvent can be slowly evaporated, or an anti-solvent (a solvent in which the salt is insoluble, e.g., diethyl ether or hexane) can be added to induce precipitation.

    • Collect the solid salt by filtration.

  • Washing and Drying:

    • Wash the isolated salt with a small amount of the anti-solvent to remove any unreacted starting material.

    • Dry the salt under vacuum to remove residual solvent.

  • Characterization:

    • Confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, IR, melting point).

Visualizations

experimental_workflow_ph_adjustment start Start with solid 6-aminobenzo[d]dioxole-5-carboxylic acid suspend Suspend in aqueous solvent start->suspend stir Stir vigorously suspend->stir add_base Add base (e.g., NaOH) dropwise stir->add_base add_acid Add acid (e.g., HCl) dropwise stir->add_acid dissolved_base Compound dissolves (carboxylate salt) add_base->dissolved_base dissolved_acid Compound dissolves (ammonium salt) add_acid->dissolved_acid end Solubilized compound dissolved_base->end dissolved_acid->end

Caption: Workflow for solubility enhancement via pH adjustment.

logical_relationship_solubility_strategies main_problem Poor Aqueous Solubility of 6-aminobenzo[d]dioxole-5-carboxylic acid strategy1 pH Adjustment main_problem->strategy1 strategy2 Co-solvency main_problem->strategy2 strategy3 Salt Formation main_problem->strategy3 strategy4 Prodrug Synthesis main_problem->strategy4 sub_strategy1a Increase pH (Form Carboxylate Salt) strategy1->sub_strategy1a sub_strategy1b Decrease pH (Form Ammonium Salt) strategy1->sub_strategy1b sub_strategy2 Add water-miscible organic solvent strategy2->sub_strategy2 sub_strategy3 Isolate a stable salt strategy3->sub_strategy3 sub_strategy4 Chemically modify for better solubility strategy4->sub_strategy4

Caption: Strategies to overcome solubility issues.

Technical Support Center: Optimizing Reaction Conditions for 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Synthesis Overview

The synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid is typically achieved through a two-step process. The first step involves the nitration of the commercially available starting material, benzo[d]dioxole-5-carboxylic acid (also known as piperonylic acid), to yield 6-nitrobenzo[d]dioxole-5-carboxylic acid. The subsequent step is the reduction of the nitro group to an amine, affording the final product. Careful control of reaction conditions in both steps is crucial for achieving high yield and purity.

Synthesis_Workflow start Start: Benzo[d]dioxole-5-carboxylic acid nitration Step 1: Nitration (HNO3, H2SO4, 0-10°C) start->nitration intermediate 6-Nitrobenzo[d]dioxole-5-carboxylic acid nitration->intermediate reduction Step 2: Reduction (H2, Pd/C, Methanol) intermediate->reduction purification Purification (Recrystallization) reduction->purification product End Product: 6-Aminobenzo[d]dioxole-5-carboxylic acid purification->product

Caption: Overall workflow for the synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Experimental Protocols

Step 1: Nitration of Benzo[d]dioxole-5-carboxylic acid

This procedure details the nitration of benzo[d]dioxole-5-carboxylic acid to form 6-nitrobenzo[d]dioxole-5-carboxylic acid.

Materials:

  • Benzo[d]dioxole-5-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

  • Methanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 20 mL of concentrated sulfuric acid to 10 g of benzo[d]dioxole-5-carboxylic acid. Stir the mixture until all the solid has dissolved, while maintaining the temperature below 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of benzo[d]dioxole-5-carboxylic acid over a period of 30-45 minutes. The temperature of the reaction mixture should be strictly maintained between 0°C and 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold distilled water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from methanol to yield 6-nitrobenzo[d]dioxole-5-carboxylic acid as a pale-yellow solid.

Step 2: Reduction of 6-Nitrobenzo[d]dioxole-5-carboxylic acid

This protocol describes the catalytic hydrogenation of 6-nitrobenzo[d]dioxole-5-carboxylic acid to the desired 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Materials:

  • 6-Nitrobenzo[d]dioxole-5-carboxylic acid

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve 8 g of 6-nitrobenzo[d]dioxole-5-carboxylic acid in 150 mL of methanol.

  • Carefully add 0.8 g of 10% Pd/C catalyst to the solution.

  • Seal the flask and connect it to a hydrogen gas source.

  • Evacuate the flask and then fill it with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting solid is 6-Aminobenzo[d]dioxole-5-carboxylic acid, which can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Optimization of Nitration Reaction Conditions

ParameterCondition ACondition BCondition C
Temperature 0-5°C10-15°C20-25°C
Reaction Time 2 hours2 hours2 hours
Yield of 6-nitro isomer ~85%~70%~50% (with increased byproducts)
Purity (crude) HighModerateLow

Table 2: Optimization of Reduction Reaction Conditions

ParameterCondition ACondition BCondition C
Catalyst Loading (Pd/C) 5 mol%10 mol%15 mol%
Hydrogen Pressure 1 atm (balloon)3 atm5 atm
Reaction Time 6 hours4 hours3 hours
Yield ~90%>95%>95%
Purity HighVery HighVery High

Troubleshooting Guide

Troubleshooting_Nitration start Problem: Low Yield in Nitration q1 Was the reaction temperature kept below 10°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the nitrating mixture added slowly? a1_yes->q2 s1 High temperature leads to side reactions and dinitration. Maintain strict temperature control using an ice-salt bath. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the workup performed with sufficient ice? a2_yes->q3 s2 Rapid addition causes localized overheating. Add dropwise over 30-45 minutes. a2_no->s2 a3_no No q3->a3_no a3_yes Yes s3 Incomplete precipitation of the product. Use a large excess of crushed ice for quenching. a3_no->s3

Caption: Troubleshooting guide for the nitration step.

Q1: My nitration reaction resulted in a low yield and a dark-colored, impure product. What went wrong?

A1: This is a common issue often caused by poor temperature control. The nitration of aromatic compounds is highly exothermic. If the temperature rises above 10°C, side reactions such as oxidation and the formation of dinitrated byproducts can occur, leading to a lower yield and a discolored product.

  • Solution: Ensure the reaction is performed in an ice-salt bath to maintain a temperature between 0°C and 10°C throughout the addition of the nitrating mixture. Add the nitrating mixture very slowly (dropwise) to allow for efficient heat dissipation.

Q2: During the reduction of the nitro compound, the reaction seems to be very slow or incomplete.

A2: Several factors can contribute to a sluggish or incomplete catalytic hydrogenation:

  • Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst for optimal results.

  • Hydrogen Supply: Ensure a continuous and adequate supply of hydrogen. If using a balloon, make sure it is sufficiently large and remains inflated throughout the reaction. For larger scale reactions, a pressurized hydrogenation system is recommended.

  • Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use a high-purity, dry solvent.

  • Insufficient Agitation: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Solution: Use fresh catalyst and ensure a proper hydrogen atmosphere. Increase the stirring speed. If the reaction is still slow, a slight increase in hydrogen pressure or temperature (to around 30-40°C) can be considered, but be cautious as this may also increase side reactions.

Q3: After the reduction step, my final product is difficult to purify and appears to contain residual starting material.

A3: This indicates an incomplete reaction.

  • Solution: Monitor the reaction closely using TLC until the starting material spot has completely disappeared. If the reaction stalls, it may be necessary to filter the mixture, add a fresh portion of catalyst, and continue the hydrogenation.

Q4: I am concerned about the safety of using hydrogen gas.

A4: Hydrogen gas is highly flammable and forms explosive mixtures with air.

  • Solution: Always perform catalytic hydrogenation in a well-ventilated fume hood. Ensure all equipment is properly grounded to prevent static discharge. When handling the Pd/C catalyst, do not allow it to dry completely in the air, as it can be pyrophoric. After the reaction, safely vent the excess hydrogen and purge the system with an inert gas before opening it to the atmosphere.

Frequently Asked Questions (FAQs)

Q: What is the role of sulfuric acid in the nitration reaction?

A: Concentrated sulfuric acid acts as a catalyst. It protonates the nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺). The nitronium ion is what actually attacks the aromatic ring of the benzo[d]dioxole-5-carboxylic acid.

Q: Why is the nitro group introduced at the 6-position?

A: The directing effects of the substituents on the aromatic ring determine the position of nitration. The methylenedioxy group is an activating group and an ortho-, para-director. The carboxylic acid group is a deactivating group and a meta-director. In this case, the nitration occurs ortho to the activating methylenedioxy group and meta to the deactivating carboxylic acid group, resulting in substitution at the 6-position.

Q: Can I use other reducing agents besides catalytic hydrogenation to convert the nitro group to an amine?

A: Yes, other reducing agents can be used, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid. However, catalytic hydrogenation is often preferred as it is a cleaner reaction with water as the only byproduct, and the workup is generally simpler.

Q: How can I confirm the purity of my final product?

A: The purity of 6-Aminobenzo[d]dioxole-5-carboxylic acid can be assessed using several analytical techniques, including:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Q: What is the best solvent for recrystallizing the final product?

A: The choice of solvent for recrystallization depends on the solubility of the compound. For 6-Aminobenzo[d]dioxole-5-carboxylic acid, a mixture of ethanol and water or methanol can be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

troubleshooting failed reactions with 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminobenzo[d]dioxole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.

Troubleshooting Failed Reactions

Question 1: I am experiencing very low or no yield in my amide coupling reaction with 6-Aminobenzo[d]dioxole-5-carboxylic acid. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions involving 6-Aminobenzo[d]dioxole-5-carboxylic acid can stem from several factors, primarily related to its structure as an aromatic amino acid. The proximity of the amino and carboxylic acid groups, as well as the electronic nature of the benzodioxole ring system, can influence reactivity.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid may not be sufficiently activated for the nucleophilic attack of the amine.

    • Solution: Employ more robust coupling reagents. While standard reagents like DCC or EDC can be effective, for more challenging couplings, consider using uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP. These reagents often lead to faster reaction times and higher yields.[1] It is also beneficial to include additives like HOBt or HOAt, which can minimize side reactions and improve efficiency.[2]

  • Low Nucleophilicity of the Coupling Partner Amine: If the amine you are coupling is sterically hindered or electron-deficient, the reaction rate will be significantly slower.

    • Solution: Increase the reaction temperature and extend the reaction time. You can also use a stronger, non-nucleophilic base like DBU or a phosphazene base to enhance the nucleophilicity of the amine.

  • Poor Solubility of Starting Materials: 6-Aminobenzo[d]dioxole-5-carboxylic acid may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Screen a variety of solvents. Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices for dissolving carboxylic acids for coupling reactions. Gentle heating can also improve solubility, but care must be taken to avoid decomposition of the starting materials or coupling reagents.

  • Side Reactions: The activated carboxylic acid can be prone to side reactions, such as the formation of an unreactive N-acylurea byproduct when using carbodiimides like DCC or EDC.[1]

    • Solution: The addition of HOBt or HOAt can help to trap the activated intermediate as a more stable active ester, reducing the formation of N-acylurea. Using phosphonium-based reagents like PyBOP can also circumvent this issue.

  • Intramolecular Reactions: Although less common, there is a possibility of intramolecular cyclization or polymerization under certain conditions.

    • Solution: Ensure that the amine coupling partner is added in a timely manner after the activation of the carboxylic acid. Maintaining a suitable concentration can also disfavor intramolecular reactions.

Logical Workflow for Troubleshooting Low Yield:

G start Low/No Product Yield check_solubility Are all starting materials fully dissolved? start->check_solubility change_solvent Screen polar aprotic solvents (DMF, DMSO, NMP). Consider gentle heating. check_solubility->change_solvent No check_reagents Is the coupling reagent appropriate and active? check_solubility->check_reagents Yes change_solvent->check_reagents stronger_reagent Use a more powerful coupling reagent (e.g., HATU, HBTU, PyBOP) with an additive (HOBt, HOAt). check_reagents->stronger_reagent No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes stronger_reagent->check_conditions optimize_conditions Increase temperature, extend reaction time, and ensure an inert atmosphere. check_conditions->optimize_conditions No check_purification Was the product lost during workup or purification? check_conditions->check_purification Yes optimize_conditions->check_purification optimize_purification Adjust extraction pH, use alternative chromatography (e.g., reverse-phase). check_purification->optimize_purification Yes success Successful Reaction check_purification->success No optimize_purification->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Question 2: My reaction is messy, and I'm having difficulty purifying the final product. What are some common impurities and how can I improve the purification process?

Answer:

Purification challenges often arise from unreacted starting materials and byproducts of the coupling reaction.

Common Impurities:

  • Unreacted 6-Aminobenzo[d]dioxole-5-carboxylic acid: Due to its amphoteric nature (containing both acidic and basic groups), it can be tricky to remove with simple acid-base extractions.

  • Unreacted Amine: The amine used for coupling may remain if the reaction did not go to completion.

  • Coupling Reagent Byproducts:

    • Dicyclohexylurea (DCU) or Diisopropylurea (DIU): These are byproducts of DCC and DIC, respectively. DCU is notoriously insoluble in many organic solvents, often precipitating from the reaction mixture but sometimes co-precipitating with the product.[1]

    • Hexamethylphosphoramide (HMPA): A carcinogenic byproduct of BOP reagent.

  • N-Acylurea: Formed from the rearrangement of the O-acylisourea intermediate when using carbodiimides.

Purification Strategies:

  • Optimizing the Workup:

    • Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate unreacted amines, making them water-soluble.

    • Basic Wash: A dilute base wash (e.g., saturated NaHCO₃) will deprotonate unreacted carboxylic acid, moving it to the aqueous layer.

    • Filtration: If using DCC, filtering the reaction mixture before workup can remove a significant portion of the insoluble DCU.

  • Chromatography:

    • Normal-Phase Silica Gel Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically effective.

    • Reverse-Phase Chromatography: If the product is highly polar or difficult to separate on silica, reverse-phase chromatography (e.g., C18) can be a good alternative.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for amide coupling reactions with 6-Aminobenzo[d]dioxole-5-carboxylic acid?

A1: Polar aprotic solvents are generally recommended. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for a wide range of substrates. Other suitable solvents include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). For some coupling reagents, chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) can also be used, though solubility may be a limiting factor.

Q2: Which coupling reagent is best for this compound?

A2: The "best" reagent depends on the specific amine being coupled and the scale of the reaction. For routine couplings, EDC in combination with HOBt is a cost-effective choice. For more challenging substrates (e.g., sterically hindered or electron-deficient amines), HATU or PyBOP are often more effective, albeit more expensive.[1]

Q3: Do I need to protect the amino group of 6-Aminobenzo[d]dioxole-5-carboxylic acid before activating the carboxylic acid?

A3: It is generally not necessary to protect the amino group for a standard amide coupling reaction where you are reacting the carboxylic acid moiety. The carboxylic acid is activated in situ and will preferentially react with the added amine nucleophile. Protecting the amino group would be necessary if you intended to perform a reaction at a different position on the molecule while leaving the amino group intact.

Q4: Can this molecule be used in the synthesis of PARP inhibitors?

A4: Yes, the 6-Aminobenzo[d]dioxole-5-carboxylic acid scaffold is a key structural motif in some Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] These inhibitors are a class of anticancer drugs that work by exploiting deficiencies in DNA repair pathways in cancer cells.[4]

Quantitative Data

The choice of coupling reagent and reaction conditions can significantly impact the yield of the amide product. The following table provides a summary of representative yields for amide coupling reactions with aromatic carboxylic acids under various conditions, which can serve as a guide for optimizing reactions with 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)Reference
Benzoic AcidAnilineEDC/HOBt/DMAP (cat.)DIPEAACN18-2490+[2]
Benzoic AcidBenzylamineT3PPyridineEtOAc295[5]
4-Nitrobenzoic AcidBenzylamineHATUDIPEADMF538[2]
Boc-ValineBiphenylamineEDC/HOBt/DMAP (cat.)DIPEAACN18-2493[2]

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol is a general guideline for the synthesis of an amide from 6-Aminobenzo[d]dioxole-5-carboxylic acid and a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 6-Aminobenzo[d]dioxole-5-carboxylic acid

  • Amine of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-Aminobenzo[d]dioxole-5-carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Slowly add DIPEA (2.5 equivalents) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizations

Signaling Pathway: PARP Inhibition in DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). PARP inhibitors block this pathway, leading to the accumulation of SSBs. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these SSBs are converted to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.[6][7][8]

PARP_Inhibition cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient) + PARP Inhibitor DNA_Damage_N DNA Damage SSB_N Single-Strand Break (SSB) DNA_Damage_N->SSB_N PARP_N PARP SSB_N->PARP_N Replication_N DNA Replication SSB_N->Replication_N BER_N Base Excision Repair (BER) PARP_N->BER_N recruits Cell_Survival_N Cell Survival BER_N->Cell_Survival_N leads to DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_N Homologous Recombination (HR) Repair DSB_N->HR_N HR_N->Cell_Survival_N leads to DNA_Damage_C DNA Damage SSB_C Single-Strand Break (SSB) DNA_Damage_C->SSB_C PARP_C PARP SSB_C->PARP_C Replication_C DNA Replication SSB_C->Replication_C BER_C BER Blocked PARP_C->BER_C PARPi PARP Inhibitor PARPi->PARP_C inhibits DSB_C Accumulated DSBs Replication_C->DSB_C HR_C Defective HR Repair DSB_C->HR_C Cell_Death Cell Death (Synthetic Lethality) HR_C->Cell_Death leads to

Caption: Mechanism of synthetic lethality with PARP inhibitors.

References

Technical Support Center: 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-aminobenzo[d]dioxole-5-carboxylic acid. The information is designed to address common stability issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing 6-aminobenzo[d]dioxole-5-carboxylic acid?

A1: In its solid form, 6-aminobenzo[d]dioxole-5-carboxylic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below may be considered, although freeze-thaw cycles should be avoided.

Q2: What solvents are compatible with 6-aminobenzo[d]dioxole-5-carboxylic acid?

A2: The solubility of 6-aminobenzo[d]dioxole-5-carboxylic acid in common laboratory solvents has not been extensively reported. Based on its structure, which contains both a polar carboxylic acid and an amino group, as well as a larger, less polar ring system, it is expected to have limited solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). When preparing aqueous buffers, using a small amount of a co-solvent like DMSO may be necessary for complete dissolution.

Q3: My solution of 6-aminobenzo[d]dioxole-5-carboxylic acid is changing color. What could be the cause?

A3: Color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidation. The aminobenzoic acid moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. To mitigate this, consider using de-gassed solvents, protecting your solution from light with amber vials or foil, and using high-purity solvents and reagents.

Q4: I am observing inconsistent results in my biological assays. Could the stability of the compound in my assay buffer be a factor?

A4: Yes, inconsistent results can be a sign of compound instability in the assay medium. The stability of 6-aminobenzo[d]dioxole-5-carboxylic acid can be pH-dependent due to its amino and carboxylic acid groups. Degradation over the time course of an experiment can lead to a decrease in the effective concentration of the active compound, resulting in variability. It is recommended to assess the stability of the compound in your specific assay buffer under the experimental conditions (e.g., temperature, incubation time).

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Aqueous Solution
  • Potential Cause: The compound has low aqueous solubility.

  • Troubleshooting Steps:

    • Increase Co-solvent Percentage: If your experimental system allows, incrementally increase the percentage of a water-miscible organic co-solvent such as DMSO or ethanol.

    • Adjust pH: The solubility of amphoteric molecules like this can be pH-dependent. Try adjusting the pH of the buffer to see if solubility improves. The compound will be least soluble at its isoelectric point.

    • Prepare a More Dilute Solution: If the final concentration is not critical, try working with a more dilute solution.

    • Sonication: Gentle sonication can sometimes help to dissolve the compound.

Issue 2: Loss of Potency or Activity Over Time
  • Potential Cause: The compound is degrading in the solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.

    • Optimize Storage Conditions: If stock solutions must be stored, keep them at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

    • Run a Stability Study: Perform a simple stability study by incubating the compound in your experimental buffer for the duration of your experiment. Analyze the sample at different time points using an analytical technique like HPLC to quantify the amount of remaining parent compound.

Stability Data (Hypothetical)

The following tables present hypothetical data from forced degradation studies to illustrate the potential stability profile of 6-aminobenzo[d]dioxole-5-carboxylic acid under various stress conditions. Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[2][3]

Table 1: pH-Dependent Stability (Hydrolytic Degradation)

pH ConditionTemperature (°C)Incubation Time (hours)% Degradation
0.1 M HCl (Acidic)6024~ 5%
pH 7.4 Buffer6024< 2%
0.1 M NaOH (Basic)6024~ 8%

Table 2: Oxidative and Photolytic Stability

Stress ConditionTemperature (°C)Incubation Time (hours)% Degradation
3% H₂O₂ (Oxidative)258~ 15%
Light (ICH Q1B Option 2)2524~ 10%
Light (Dark Control)2524< 1%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general method for assessing the stability of 6-aminobenzo[d]dioxole-5-carboxylic acid under various stress conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-aminobenzo[d]dioxole-5-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photostability: Expose 1 mL of the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Visualizations

TroubleshootingWorkflow start Problem: Inconsistent Experimental Results check_dissolution Is the compound fully dissolved? start->check_dissolution check_color Has the solution changed color? start->check_color precipitate Precipitate Observed check_dissolution->precipitate No no_issue No Obvious Issues check_dissolution->no_issue Yes color_change Color Change Observed check_color->color_change Yes check_color->no_issue No action_solubility Action: - Adjust pH - Increase co-solvent - Use sonication precipitate->action_solubility Yes action_oxidation Potential Oxidation Action: - Use de-gassed solvents - Protect from light (amber vials) - Prepare fresh solution color_change->action_oxidation Yes action_stability_study Action: - Run time-course stability study in buffer - Analyze by HPLC/LC-MS - Store aliquots at -80°C no_issue->action_stability_study Suspect Hidden Degradation

Caption: Troubleshooting workflow for stability issues.

DegradationPathway cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis (Extreme pH) parent 6-Aminobenzo[d]dioxole-5-carboxylic acid oxidized_product Quinone-imine derivatives parent->oxidized_product [O] photolytic_product Ring-opened products parent->photolytic_product hν (UV/Vis) decarboxylation Decarboxylated product parent->decarboxylation H+ or OH-, Δ

Caption: Potential degradation pathways.

References

preventing self-polymerization of 6-Aminobenzo[d]dioxole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the self-polymerization of 6-Aminobenzo[d]dioxole-5-carboxylic acid during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 6-Aminobenzo[d]dioxole-5-carboxylic acid, focusing on the prevention of self-polymerization and degradation.

Issue Potential Cause Recommended Solution
Discoloration of solid compound (e.g., turning brown or black) Oxidation of the aromatic amine group due to exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.
Solution discoloration upon dissolution Oxidative polymerization initiated by dissolved oxygen or trace metal impurities.Degas solvents thoroughly before use by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Use high-purity solvents to minimize metal contaminants.
Formation of insoluble particles in solution Self-polymerization of the compound.Prepare solutions fresh before use. If storage is necessary, store under an inert atmosphere in the dark at low temperatures. Consider adding a radical scavenger or antioxidant (e.g., BHT, hydroquinone) in trace amounts if compatible with downstream applications.
Inconsistent reaction yields or appearance of side products Degradation or polymerization of the starting material.Always use freshly opened or properly stored 6-Aminobenzo[d]dioxole-5-carboxylic acid. Confirm the purity of the compound by techniques such as NMR or LC-MS before use.
Exothermic reaction upon addition of reagents Uncontrolled polymerization, which can be catalyzed by certain reagents.Maintain strict temperature control during reactions. Add reagents slowly and in a controlled manner. Perform reactions under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is self-polymerization in the context of 6-Aminobenzo[d]dioxole-5-carboxylic acid?

A1: Self-polymerization is a process where molecules of 6-Aminobenzo[d]dioxole-5-carboxylic acid react with each other to form larger polymer chains. This is often initiated by the oxidation of the aromatic amine group, which can be triggered by exposure to air (oxygen), light, heat, or the presence of metal ions. This process can lead to discoloration, the formation of insoluble materials, and a decrease in the purity and reactivity of the compound.

Q2: How can I prevent the self-polymerization of 6-Aminobenzo[d]dioxole-5-carboxylic acid during storage?

A2: To prevent self-polymerization during storage, it is crucial to minimize exposure to oxygen and light. Store the solid compound in a tightly sealed, amber glass vial. For enhanced protection, flush the vial with an inert gas like argon or nitrogen before sealing. For long-term storage, keeping the compound in a refrigerator at 2-8°C is advisable.

Q3: What are the best practices for handling this compound in the laboratory to avoid degradation?

A3: When working with 6-Aminobenzo[d]dioxole-5-carboxylic acid, it is recommended to work under an inert atmosphere, for instance, by using a glovebox or a Schlenk line.[1] This minimizes contact with atmospheric oxygen.[1] If an inert atmosphere is not available, try to minimize the exposure time to air. Use deoxygenated solvents for preparing solutions.

Q4: Can the choice of solvent influence the stability of 6-Aminobenzo[d]dioxole-5-carboxylic acid?

A4: Yes, the choice of solvent can impact stability. It is best to use high-purity, degassed solvents to avoid contaminants that could catalyze polymerization. Protic solvents might participate in side reactions under certain conditions, while aprotic solvents are generally preferred for reactions where the amino group's reactivity is critical.

Q5: Are there any chemical additives that can inhibit polymerization?

A5: Yes, antioxidants or radical scavengers can inhibit oxidative polymerization.[2][3] Common examples include butylated hydroxytoluene (BHT) or hydroquinone. However, their use is dependent on the specific experimental conditions and their compatibility with subsequent reaction steps. If used, they should be added in very small, catalytic amounts.

Experimental Protocols

Protocol 1: Safe Storage of 6-Aminobenzo[d]dioxole-5-carboxylic acid
  • Preparation: Obtain a clean, dry amber glass vial with a screw cap that has a PTFE liner.

  • Inert Atmosphere: Place the vial in a glovebox filled with argon or nitrogen, or use a Schlenk line to evacuate and backfill the vial with inert gas three times.

  • Transfer: Weigh the desired amount of 6-Aminobenzo[d]dioxole-5-carboxylic acid and quickly transfer it into the prepared vial.

  • Sealing: Securely seal the vial with the cap. For extra protection, wrap the cap with Parafilm®.

  • Storage: Label the vial clearly and store it in a refrigerator at 2-8°C, away from light.

Protocol 2: Preparation of a Stabilized Solution
  • Solvent Degassing: Take the required volume of a high-purity solvent (e.g., DMSO, DMF, or THF) in a Schlenk flask. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Weighing: In an inert atmosphere (glovebox) or as quickly as possible in the open air, weigh the required amount of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

  • Dissolution: Under a positive pressure of inert gas, add the degassed solvent to the solid compound. Stir the mixture until the solid is completely dissolved.

  • Storage: If the solution is not for immediate use, store it in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature.

Data Presentation

To monitor the stability of 6-Aminobenzo[d]dioxole-5-carboxylic acid under your specific experimental conditions, it is recommended to collect and analyze data systematically.

Table 1: Stability of 6-Aminobenzo[d]dioxole-5-carboxylic Acid Under Various Conditions

Condition Time (days) Appearance Purity (%) by HPLC Notes
Solid, Air, RT, Light 0White powder99.5Initial measurement
7Light brown powder95.2Discoloration observed
30Brown solid85.1Significant degradation
Solid, Argon, 4°C, Dark 0White powder99.5Initial measurement
30White powder99.3No significant change
90White powder99.1Stable under these conditions
Solution in DMSO, Air, RT 0Colorless solution99.4Initial measurement
1Pale yellow solution97.0Color change within 24h
7Dark yellow solution88.5Insoluble particles observed
Solution in degassed DMSO, Argon, 4°C 0Colorless solution99.4Initial measurement
7Colorless solution99.2Stable for at least one week

Visualizations

Preventing_Self_Polymerization cluster_storage Storage cluster_handling Handling & Solution Preparation cluster_reaction Reaction Conditions Solid_Compound 6-Aminobenzo[d]dioxole- 5-carboxylic acid (Solid) Storage_Conditions Storage Conditions: - Inert Atmosphere (Ar/N2) - 2-8°C - Dark (Amber Vial) Solid_Compound->Storage_Conditions Apply Handling Handling: - Inert Atmosphere - Minimize Air Exposure Solid_Compound->Handling Solution Stable Solution Solid_Compound->Solution Dissolve in degassed solvent Solvent High-Purity Solvent Degassing Degas Solvent (sparge with Ar/N2) Solvent->Degassing Degassing->Solution Reaction Chemical Reaction Solution->Reaction Reaction_Params Control Parameters: - Inert Atmosphere - Temperature Control - Use Freshly Prepared Solution Reaction->Reaction_Params Maintain

Caption: Workflow for preventing self-polymerization.

Troubleshooting_Logic cluster_solutions Solutions Problem Observed Problem: - Discoloration - Insolubles - Low Yield Cause Potential Cause: Oxidative Self-Polymerization Problem->Cause Solution Preventative Measures Cause->Solution Storage Proper Storage: - Inert Gas - Low Temp - Dark Solution->Storage Handling Careful Handling: - Inert Atmosphere - Degassed Solvents Solution->Handling Additives Consider Additives: - Antioxidants - Radical Scavengers Solution->Additives

Caption: Troubleshooting logic for degradation issues.

References

Technical Support Center: Challenges in Scaling Up 6-Aminobenzo[d]dioxole-5-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting solutions for the scale-up synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Experimental Workflow

The synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid is typically achieved in a two-step process starting from piperonylic acid. The overall workflow is outlined below.

Experimental_Workflow start Piperonylic Acid nitration Step 1: Aromatic Nitration start->nitration H₂SO₄, HNO₃ intermediate 6-Nitrobenzo[d]dioxole- 5-carboxylic Acid nitration->intermediate reduction Step 2: Nitro Group Reduction intermediate->reduction H₂, Pd/C product Crude 6-Aminobenzo[d]dioxole- 5-carboxylic Acid reduction->product purification Crystallization & Purification product->purification final_product Final Product purification->final_product

Caption: Synthetic workflow for 6-Aminobenzo[d]dioxole-5-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitrobenzo[d]dioxole-5-carboxylic acid (Nitration)

Materials:

  • Piperonylic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

  • Deionized water

Procedure:

  • In a reactor equipped for low-temperature reactions, cool concentrated sulfuric acid to 0-5 °C.

  • Slowly add piperonylic acid to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate vessel, prepare the nitrating agent by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the piperonylic acid solution, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 5-10 °C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring to precipitate the product.

  • Filter the solid product and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to yield 6-nitrobenzo[d]dioxole-5-carboxylic acid.

Step 2: Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic acid (Reduction)

Materials:

  • 6-Nitrobenzo[d]dioxole-5-carboxylic acid

  • Ethanol or Methanol

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • Charge a suitable hydrogenation reactor with 6-nitrobenzo[d]dioxole-5-carboxylic acid and the solvent (ethanol or methanol).

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Carefully add the Pd/C catalyst under the nitrogen blanket.

  • Seal the reactor and purge again with nitrogen before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-60 psi and stir the mixture at room temperature.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-Aminobenzo[d]dioxole-5-carboxylic acid by recrystallization from a suitable solvent.

Frequently Asked Questions (FAQs)

Nitration Reaction (Step 1):

  • Q: Why is temperature control so critical during nitration?

    • A: Aromatic nitration is a highly exothermic process. Poor temperature control can lead to a runaway reaction, posing a significant safety risk. It can also result in the formation of unwanted byproducts, such as dinitro compounds, which will complicate purification and lower the yield.

  • Q: What are the key safety considerations for handling nitrating mixtures at scale?

    • A: Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Perform the reaction in a well-ventilated area with proper containment. The addition of the nitrating mixture should be slow and controlled, with efficient cooling and stirring. An emergency quench plan should be in place.

Nitro Group Reduction (Step 2):

  • Q: What are the main hazards associated with catalytic hydrogenation?

    • A: The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of some hydrogenation catalysts. Ensure the reactor is properly grounded to prevent static discharge and that all fittings are leak-proof. The catalyst should be handled under an inert atmosphere to prevent ignition.

  • Q: My hydrogenation reaction is slow or stalls. What could be the issue?

    • A: This could be due to several factors:

      • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent.

      • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst.

      • Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently.

Troubleshooting Guide

Troubleshooting the Nitration Reaction
Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction; Formation of byproducts.Ensure complete dissolution of piperonylic acid before nitration. Maintain strict temperature control to minimize side reactions.
Product is an oil or difficult to filter Impurities are present; Product is not fully precipitating.Ensure high purity of starting materials. Allow for a longer precipitation time at a lower temperature.
Runaway Reaction Poor heat removal; Addition of nitrating agent is too fast.Improve the cooling efficiency of the reactor. Reduce the rate of addition of the nitrating agent.
Troubleshooting the Reduction Reaction
Issue Potential Cause Suggested Solution
Incomplete Reduction Catalyst poisoning; Insufficient hydrogen pressure or agitation.Use a higher catalyst loading or a fresh batch of catalyst. Increase the hydrogen pressure and/or stirring speed.
Product Contamination with Catalyst Inefficient filtration.Use a finer filter medium or a double filtration setup. Ensure the celite bed is well-packed.
Formation of Byproducts Over-reduction or side reactions.Monitor the reaction closely and stop it once the starting material is consumed. Optimize the reaction temperature and pressure.

Data Presentation

Table 1: Key Process Parameters and Typical Results

Parameter Step 1: Nitration Step 2: Reduction
Temperature 0 - 10 °C20 - 30 °C
Pressure Atmospheric50 - 60 psi
Reaction Time 1 - 2 hours4 - 6 hours
Typical Yield 85 - 95%90 - 98%
Purity (crude) ~95%~97%

Troubleshooting Logic Diagram

Troubleshooting_Reduction start Incomplete Reduction catalyst_q Is the catalyst active? start->catalyst_q pressure_q Is H₂ pressure adequate? catalyst_q->pressure_q Yes catalyst_a Use fresh catalyst; check for poisons. catalyst_q->catalyst_a No agitation_q Is agitation sufficient? pressure_q->agitation_q Yes pressure_a Increase H₂ pressure. pressure_q->pressure_a No agitation_q->pressure_a No agitation_a Increase stirring speed. agitation_q->agitation_a Yes

Caption: Decision tree for troubleshooting incomplete nitro group reduction.

impact of moisture on 6-Aminobenzo[d]dioxole-5-carboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and reactivity of 6-Aminobenzo[d]dioxole-5-carboxylic acid, with a specific focus on the impact of moisture.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 6-Aminobenzo[d]dioxole-5-carboxylic acid?

A: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly-closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[1][2] Avoid exposure to light, moisture, and incompatible substances such as strong oxidizing agents and bases.[3]

Q2: Is 6-Aminobenzo[d]dioxole-5-carboxylic acid sensitive to atmospheric moisture?

A: Yes. The compound contains both a carboxylic acid and an amino group, which can attract and interact with water molecules. Recommended storage in a "dry" place indicates a sensitivity to moisture.[1] Absorbed moisture can lead to clumping, which complicates accurate weighing and handling, and may introduce a reactive species (water) into your experiments.

Q3: What are the visible signs of moisture contamination in my sample?

A: The primary sign of moisture absorption is a change in the physical state of the compound, such as the formation of clumps or aggregates in the powder. This makes the material difficult to handle and weigh accurately. While significant color change is not commonly reported, any deviation from a pure, free-flowing powder should be treated with suspicion.

Q4: How can moisture affect the reactivity of the carboxylic acid group?

A: The presence of water can significantly impact reactions involving the carboxylic acid group. For instance, in Fischer esterification, water is a byproduct. Its presence as a contaminant will shift the reaction equilibrium towards the reactants, thereby reducing the yield of the desired ester.[4] Water can also compete with other nucleophiles in various reactions.

Q5: How does moisture impact reactions involving the amino group?

A: The amino group is nucleophilic and basic. Water is a polar, protic solvent that can solvate the amine, potentially hindering its ability to participate in reactions. In reactions where the amine is intended to act as a nucleophile, water can be a competing, albeit weaker, nucleophile.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments due to the presence of moisture.

Problem Potential Cause Related to Moisture Recommended Solution
Low or No Yield in Dehydration Reactions (e.g., Esterification, Amide Formation) The presence of water in the 6-aminobenzo[d]dioxole-5-carboxylic acid starting material, the solvent, or other reagents is inhibiting the reaction by shifting the equilibrium.[4]1. Dry the 6-aminobenzo[d]dioxole-5-carboxylic acid in a vacuum desiccator or vacuum oven at a mild temperature before use. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Add a dehydrating agent to the reaction mixture if compatible with the reaction conditions.
Inconsistent or Non-reproducible Experimental Results Variable amounts of absorbed water in the starting material are leading to inaccuracies in molar quantity calculations and introducing a reactive contaminant.1. Implement a standardized procedure for drying the compound before each experiment. 2. Store the compound in a desiccator or glovebox after opening the main container. 3. For highly sensitive reactions, consider performing a Karl Fischer titration to quantify the water content.
Difficulty Handling and Weighing the Compound The compound has absorbed atmospheric moisture, causing it to become clumpy and static, leading to inaccurate measurements.1. Gently break up the clumps with a spatula. 2. Dry the material under vacuum to remove absorbed water and restore its free-flowing nature. 3. Weigh the compound in a controlled environment, such as a glovebox with low humidity, if possible.
Unexpected Side Products in Reaction Mixture Water may be participating in the reaction as a nucleophile or base, leading to hydrolysis of sensitive intermediates or promoting alternative reaction pathways.1. Rigorously exclude water from the reaction using anhydrous techniques. 2. Analyze the side products to understand their structure. Hydrolysis products often contain new hydroxyl groups. 3. Re-evaluate the reaction mechanism to consider the potential role of water.

Experimental Protocols

Protocol 1: Drying 6-Aminobenzo[d]dioxole-5-carboxylic acid Prior to Use

This protocol describes a standard method for removing absorbed atmospheric moisture from the compound.

Materials:

  • 6-Aminobenzo[d]dioxole-5-carboxylic acid

  • Vacuum desiccator with a suitable desiccant (e.g., Drierite®, phosphorus pentoxide)

  • Vacuum pump

  • Schlenk flask or similar vacuum-rated vessel

Procedure:

  • Place a accurately weighed amount of the compound into a clean, dry Schlenk flask.

  • Attach the flask to a vacuum line and slowly evacuate the air. Be cautious to avoid creating a powder storm.

  • Once a stable vacuum is achieved (<1 mmHg), leave the compound under vacuum for 2-4 hours at room temperature. For more stubborn moisture, a gentle heating (e.g., 40-50°C) via a water bath can be applied, provided the compound is thermally stable at that temperature.

  • After the drying period, switch the vacuum to an inert gas (e.g., nitrogen or argon) to backfill the flask.

  • Store the dried compound in the sealed flask or transfer it to a container inside a desiccator or glovebox for immediate use.

Protocol 2: Qualitative Test for Carboxylic Acid Group Reactivity (Esterification)

This protocol for Fischer esterification can also serve as an indirect test for the dryness of the starting material. A successful reaction with a good yield suggests the absence of significant moisture.

Materials:

  • Dried 6-Aminobenzo[d]dioxole-5-carboxylic acid

  • Anhydrous ethanol (or other alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask and reflux condenser (all glassware must be oven-dried)

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, combine 1 equivalent of dried 6-aminobenzo[d]dioxole-5-carboxylic acid with an excess of anhydrous ethanol (e.g., 10-20 equivalents, which can also serve as the solvent).

  • With caution, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.[5]

  • Equip the flask with a reflux condenser (with a drying tube at the top) and heat the mixture to reflux.

  • Maintain reflux for 2-4 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). The formation of a new, less polar spot corresponding to the ester indicates a successful reaction.

  • A low yield or the presence of unreacted starting material may indicate that moisture was present in the system.

Visualizations

TroubleshootingWorkflow start Problem: Low Reaction Yield cause1 Moisture Contamination in Reagents/Solvents? start->cause1 cause2 Incorrect Stoichiometry or Reagent Purity? start->cause2 cause3 Suboptimal Reaction Conditions (T, Time)? start->cause3 solution1 Solution: - Dry starting material (vacuum) - Use anhydrous solvents - Ensure dry glassware cause1->solution1 Yes solution2 Solution: - Re-verify all calculations - Check purity of reagents - Use fresh materials cause2->solution2 Yes solution3 Solution: - Optimize temperature - Adjust reaction time - Check catalyst activity cause3->solution3 Yes

Caption: Troubleshooting workflow for low reaction yield.

MoistureImpact center_node 6-Aminobenzo[d]dioxole-5-carboxylic Acid + H₂O (Moisture) physical Physical Issues: - Clumping / Aggregation - Inaccurate Weighing center_node->physical reactivity Chemical Reactivity Issues center_node->reactivity inhibition Inhibition of Dehydration Rxns (e.g., Esterification) reactivity->inhibition side_reactions Potential for Side Reactions (e.g., Hydrolysis) reactivity->side_reactions solvation Solvation Effects: Altered Reactivity of -COOH and -NH₂ groups reactivity->solvation

References

Validation & Comparative

The Fulcrum of Function: A Comparative Guide to PROTAC Linker Architectures

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's native ubiquitin-proteasome system. A PROTAC molecule is composed of three integral components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[1] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3]

This guide provides a comparative analysis of common PROTAC linker classes, supported by experimental data, to inform their rational design and optimization. It is important to note that while this guide was prompted by a query regarding 6-Aminobenzo[d]dioxole-5-carboxylic acid , a thorough review of the scientific literature did not yield evidence of its use as a PROTAC linker. Therefore, this document will focus on well-established linker archetypes and offer a framework for evaluating novel scaffolds.

The Pivotal Role of the Linker in PROTAC-Mediated Degradation

The linker is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[2] The linker's length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, influencing the stability of this complex and the efficiency of ubiquitin transfer.[4][5] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and metabolic stability, which are crucial for its development as a therapeutic agent.[][7]

A general overview of the PROTAC mechanism of action is illustrated below.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Reuse Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Comparative Analysis of PROTAC Linker Classes

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common types include flexible alkyl and polyethylene glycol (PEG) chains, and more rigid structures incorporating cyclic or aromatic moieties.[4][]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalent linker motifs due to their synthetic accessibility and the ease with which their length can be modulated.[2]

  • Alkyl Chains: These simple hydrocarbon linkers offer significant conformational flexibility, which can be advantageous for enabling the formation of a productive ternary complex. However, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[8]

  • PEG Linkers: The incorporation of ethylene glycol units enhances the hydrophilicity and aqueous solubility of PROTACs, which can improve their pharmacokinetic properties.[9][10] The flexibility of PEG linkers allows them to adopt various conformations to facilitate ternary complex formation.[4]

Rigid Linkers

To reduce the entropic penalty associated with the binding of flexible linkers and to improve metabolic stability, researchers have increasingly turned to rigid linker designs. These often incorporate structures like piperazine, piperidine, or aromatic rings to constrain the PROTAC's conformation.[4][11] A well-designed rigid linker can pre-organize the molecule into a bioactive conformation, leading to enhanced potency.[] However, excessive rigidity can also hinder the adaptability required for optimal ternary complex assembly with different targets.[11]

The hypothetical use of a molecule like 6-Aminobenzo[d]dioxole-5-carboxylic acid would fall into this category of rigid linkers. Its benzodioxole core would provide a rigid scaffold, potentially leading to improved metabolic stability and pre-organization of the PROTAC structure. However, without experimental data, its impact on ternary complex formation and overall degradation efficiency remains speculative.

"Clickable" Linkers

The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has streamlined the synthesis of PROTAC libraries.[4] Incorporating azide or alkyne functionalities into the linker allows for the rapid and efficient joining of the POI-binding and E3-recruiting moieties, which can accelerate the exploration of structure-activity relationships (SAR).[4]

The following diagram provides a classification of these common linker types.

PROTAC_Linker_Classification center PROTAC Linkers Flexible Flexible Linkers center->Flexible Rigid Rigid Linkers center->Rigid Clickable Clickable Linkers center->Clickable Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Cyclic Piperazine/Piperidine Rigid->Cyclic Aromatic Aromatic Rings Rigid->Aromatic Triazole Triazoles (from Click Chemistry) Clickable->Triazole

Caption: Classification of common PROTAC linker types.

Data Presentation: Linker Performance Comparison

The choice of linker can have a profound impact on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. The following tables summarize experimental data illustrating the influence of linker composition and length on PROTAC performance for different targets.

Table 1: Impact of Linker Composition on CRBN-based PROTAC Activity

Target ProteinE3 LigaseLinker CompositionDegradation in HEK293T cellsReference
CRBNVHLNine-atom alkyl chainConcentration-dependent decrease[2]
CRBNVHLThree PEG unitsWeak degradation[2]

This study suggests that for this specific target and E3 ligase pair, an alkyl linker was more effective than a PEG linker of similar length, highlighting the target-dependent nature of optimal linker selection.

Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Parent PROTACFlexible (PEG)Exhibited degradation[NA]
PROTAC with Disubstituted PhenylRigidNo activity[NA]

In this instance, increasing linker rigidity was detrimental to activity, underscoring the empirical nature of linker optimization.

Table 3: Impact of Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Alkyl/Ether< 12No degradation-[NA]
Alkyl/Ether12-1610-100>90[NA]
Alkyl/Ether> 16>100<80[NA]

This data demonstrates a clear dependence on linker length, with an optimal range for achieving potent degradation.

Experimental Protocols

A systematic evaluation of novel PROTACs is essential to characterize their activity and mechanism of action. The following protocols outline common assays used in the development pipeline.

General PROTAC Evaluation Workflow

The diagram below illustrates a typical workflow for assessing a new PROTAC candidate.

PROTAC_Evaluation_Workflow Start Synthesize PROTAC Primary Primary Assays: Degradation & Viability Start->Primary Degradation Assess Protein Degradation (Western Blot / ELISA) Primary->Degradation Viability Assess Cell Viability (e.g., CTG, MTT) Primary->Viability Secondary Secondary Assays: Mechanism of Action Ternary Confirm Ternary Complex Formation (Co-IP, FRET) Secondary->Ternary Ubiquitination Verify Target Ubiquitination Secondary->Ubiquitination Tertiary Tertiary Assays: Specificity & Controls Controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) Tertiary->Controls Selectivity Assess Selectivity (Proteomics) Tertiary->Selectivity End Candidate Selection Degradation->Secondary Viability->Secondary Ternary->Tertiary Ubiquitination->Tertiary Controls->End Selectivity->End

Caption: A typical experimental workflow for evaluating a PROTAC candidate.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for the desired time course (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and image the blot.

  • Analysis: Strip the membrane and re-probe for a loading control to ensure equal protein loading. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.

Materials:

  • Appropriate cell line and culture medium

  • 96-well clear-bottom plates

  • PROTAC compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay:

    • For CellTiter-Glo: Add the reagent to each well, mix, and measure luminescence.

    • For MTT: Add MTT solution, incubate, add solubilization solution, and measure absorbance.

    • For CCK-8: Add CCK-8 solution to each well and incubate for 2-4 hours before measuring absorbance.

  • Data Analysis: Plot the signal versus the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀/IC₅₀.

Conclusion

The linker is a critical design element in the development of effective PROTACs, influencing nearly every aspect of their performance. While flexible linkers like PEG and alkyl chains offer synthetic tractability, there is a growing appreciation for more rigid and functionalized linkers to enhance potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating an empirical approach to optimization that is guided by rational design principles. The experimental protocols and comparative data presented in this guide provide a framework for the systematic design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to 6-Aminobenzo[d]dioxole-5-carboxylic Acid and 6-Nitrobenzo[d]dioxole-5-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-aminobenzo[d]dioxole-5-carboxylic acid and its synthetic precursor, 6-nitrobenzo[d]dioxole-5-carboxylic acid. We will delve into their synthesis, physicochemical properties, and critically, their respective performance and utility in common synthetic transformations, supported by experimental data and protocols.

Introduction

6-Aminobenzo[d]dioxole-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for its reactive amino and carboxylic acid functionalities. It serves as a key intermediate in the synthesis of a variety of heterocyclic scaffolds and other complex organic molecules. Its precursor, 6-nitrobenzo[d]dioxole-5-carboxylic acid, is the common starting point for its synthesis and also possesses unique reactivity that can be harnessed in different synthetic strategies. Understanding the distinct properties and synthetic applications of each compound is crucial for efficient and effective molecular design and development.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. The presence of the electron-donating amino group versus the electron-withdrawing nitro group significantly influences their properties.

Property6-Aminobenzo[d]dioxole-5-carboxylic acid6-Nitrobenzo[d]dioxole-5-carboxylic acid
CAS Number 20332-16-5[1]716-32-5[2]
Molecular Formula C₈H₇NO₄[1]C₈H₅NO₆
Molecular Weight 181.15 g/mol [1]211.13 g/mol [2]
Appearance SolidSolid[2]
Purity Typically ≥97%[1]Typically ≥95%[2]
Electronic Effect of Substituent Strong electron-donating group (amino)Strong electron-withdrawing group (nitro)

Synthesis of 6-Aminobenzo[d]dioxole-5-carboxylic Acid

The primary synthetic route to 6-aminobenzo[d]dioxole-5-carboxylic acid involves a two-step process starting from the commercially available piperonylic acid.

SynthesisWorkflow PiperonylicAcid Piperonylic Acid Nitration Nitration PiperonylicAcid->Nitration NitroCompound 6-Nitrobenzo[d]dioxole- 5-carboxylic acid Nitration->NitroCompound Reduction Reduction NitroCompound->Reduction AminoCompound 6-Aminobenzo[d]dioxole- 5-carboxylic acid Reduction->AminoCompound

Synthetic workflow for 6-aminobenzo[d]dioxole-5-carboxylic acid.
Step 1: Nitration of Piperonylic Acid

Experimental Protocol:

  • To a stirred solution of piperonylic acid (1 equivalent) in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water until the washings are neutral and then dried to afford 6-nitrobenzo[d]dioxole-5-carboxylic acid.

Note: This is a general procedure; specific conditions may vary. The nitration of aromatic compounds is a potentially hazardous reaction and should be performed with appropriate safety precautions.

Step 2: Reduction of the Nitro Group

Experimental Protocol (Catalytic Hydrogenation):

  • 6-Nitrobenzo[d]dioxole-5-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stirred vigorously at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield 6-aminobenzo[d]dioxole-5-carboxylic acid.

Alternative Reduction Methods: Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed for this transformation.

Comparison in Synthetic Applications

The differing electronic properties of the amino and nitro groups dictate the synthetic utility of these two compounds.

Amide Bond Formation

The presence of a primary amino group makes 6-aminobenzo[d]dioxole-5-carboxylic acid a versatile substrate for amide bond formation, a cornerstone reaction in drug discovery.

Reaction Scheme:

Performance:

  • Reactivity: The amino group is a good nucleophile, readily participating in amide coupling reactions with a wide range of carboxylic acids.

  • Yields: High yields are typically achieved using standard coupling reagents. For example, coupling with various carboxylic acids using HATU/DIPEA can afford yields greater than 85%.

  • Conditions: The reactions are generally performed under mild conditions.

In contrast, 6-nitrobenzo[d]dioxole-5-carboxylic acid is not a direct precursor for amide bond formation at the 6-position. The nitro group is unreactive towards standard acylation conditions. However, recent methodologies have emerged for the direct conversion of nitroarenes to N-aryl amides, though these often require specific reagents and conditions.

Suzuki-Miyaura Cross-Coupling

The amino group in 6-aminobenzo[d]dioxole-5-carboxylic acid can be converted to a halide (e.g., bromide) via a Sandmeyer reaction, rendering it suitable for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Reaction Scheme:

  • [6-Aminobenzo[d]dioxole-5-carboxylic acid] --(Sandmeyer Reaction)--> [6-Bromobenzo[d]dioxole-5-carboxylic acid]

  • [6-Bromobenzo[d]dioxole-5-carboxylic acid] + R-B(OH)₂ --(Pd Catalyst, Base)--> [6-Arylbenzo[d]dioxole-5-carboxylic acid]

Performance of the 6-Bromo Derivative:

  • Reactivity: The 6-bromo derivative is an excellent substrate for Suzuki-Miyaura coupling.

  • Yields: Good to excellent yields can be obtained with a variety of boronic acids. Studies on similar 6-bromobenzodioxole systems have reported yields ranging from 33% to 89% depending on the specific boronic acid and reaction conditions.[3]

  • Conditions: The reaction typically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., K₂CO₃).

The 6-nitro derivative is not a suitable substrate for direct Suzuki-Miyaura coupling.

Logical Relationship Diagram

The following diagram illustrates the divergent synthetic utility of the two compounds based on their functional groups.

SyntheticUtility cluster_amino 6-Aminobenzo[d]dioxole-5-carboxylic acid cluster_nitro 6-Nitrobenzo[d]dioxole-5-carboxylic acid AminoCompound Amino Group (Electron Donating) AmideCoupling Amide Coupling AminoCompound->AmideCoupling Sandmeyer Sandmeyer Reaction AminoCompound->Sandmeyer SuzukiCoupling Suzuki Coupling Sandmeyer->SuzukiCoupling NitroCompound Nitro Group (Electron Withdrawing) Reduction Reduction to Amine NitroCompound->Reduction Reduction->AminoCompound

Comparative synthetic utility based on functional groups.

Conclusion

6-Aminobenzo[d]dioxole-5-carboxylic acid and 6-nitrobenzo[d]dioxole-5-carboxylic acid represent a versatile precursor-product pair in organic synthesis. The nitro compound serves as a stable and accessible starting material, readily converted to the more synthetically versatile amino derivative. The electron-donating amino group of 6-aminobenzo[d]dioxole-5-carboxylic acid activates it for a range of important synthetic transformations, most notably amide bond formation and, after conversion to a halide, Suzuki-Miyaura cross-coupling. The choice between these two compounds is dictated by the desired synthetic outcome, with the amino derivative offering a broader range of direct applications in the construction of complex molecules for pharmaceutical and materials science research.

References

A Comparative Guide to the Biological Activity of PROTACs Featuring Aromatic Rigid Linkers, with a Focus on the 6-Aminobenzo[d]dioxole-5-carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of PROTACs incorporating rigid aromatic linkers, exemplified by the 6-aminobenzo[d]dioxole-5-carboxylic acid scaffold, versus those with more common flexible linkers.

While direct experimental data for PROTACs utilizing the 6-aminobenzo[d]dioxole-5-carboxylic acid linker is not extensively available in the public domain, this guide extrapolates from the well-established principles of "linkerology" to compare its potential performance characteristics against widely used alternatives. The insights presented are supported by data from studies on PROTACs with other rigid aromatic and flexible linkers.

The choice of linker profoundly impacts a PROTAC's ability to induce the formation of a stable and productive ternary complex, which is a prerequisite for target ubiquitination and degradation.[1][2] Linker composition, length, and rigidity influence the molecule's efficacy, selectivity, and pharmacokinetic properties.

Comparative Analysis of Linker Types

PROTAC linkers are broadly classified into flexible and rigid categories. Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous for enabling the initial formation of a ternary complex.[1] In contrast, rigid linkers, which include aromatic structures like the benzodioxole moiety, introduce conformational constraints.[2] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and stability of the ternary complex.[2] However, if the constrained conformation is not optimal for the specific target and E3 ligase pair, a rigid linker can be detrimental to activity.[3]

Data Presentation: A Comparative Overview

The following tables summarize the general characteristics and performance metrics of PROTACs with different linker types. The data for the rigid aromatic linker is inferred from studies on similar structures and serves as a predictive comparison.

Table 1: General Characteristics of PROTAC Linkers

FeatureFlexible Linkers (PEG/Alkyl)Rigid Aromatic Linkers (e.g., Benzodioxole)
Conformational Freedom HighLow
Synthetic Accessibility Generally highCan be more complex
Solubility PEG linkers enhance aqueous solubility; Alkyl linkers are hydrophobic.[2]Generally lower, but can be modulated with polar functional groups.[3]
Cell Permeability Can be lower due to polarity (PEG) or high flexibility.Can be higher due to pre-organization and shielding of polar groups.[2]
Metabolic Stability Can be susceptible to metabolism.[1]Generally more stable.[4]
Ternary Complex Formation Can adapt to various protein-protein interfaces.Requires a more specific protein-protein interface for productive complex formation.[2]

Table 2: Comparative Performance of PROTACs with Different Linker Types (Hypothetical and Literature-Based Data)

PROTAC TypeTarget/E3 LigaseDC50 (nM)Dmax (%)Key ObservationsReference
Flexible Linker (PEG) Generic Kinase/CRBN50-50080-95Broad applicability, but potency can be moderate.[3]
Flexible Linker (Alkyl) Generic Kinase/CRBN10-100>90Can be more potent than PEG linkers of similar length for certain targets.[3]
Rigid Aromatic Linker Androgen Receptor/VHL<1>90A highly rigid, polar linker led to potent AR depletion and improved solubility.[3]
Rigid Aromatic Linker Androgen Receptor/CRBN>3000InactiveSubstitution of a flexible PEG linker with a rigid disubstituted phenyl ring abolished activity.[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general mechanism of PROTAC action and a typical workflow for evaluating the biological activity of novel PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow PROTAC Biological Evaluation Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Studies Binding_Assay Binary & Ternary Binding Assays (SPR, ITC, FP) Biochemical_Degradation Biochemical Degradation Assay Binding_Assay->Biochemical_Degradation Cell_Culture Cell Culture & PROTAC Treatment Binding_Assay->Cell_Culture Protein_Degradation Protein Degradation Analysis (Western Blot, In-Cell Western) Cell_Culture->Protein_Degradation Viability_Assay Cell Viability/Toxicity Assay (MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Target_Engagement Target Engagement Assay (NanoBRET, CETSA) Cell_Culture->Target_Engagement PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability_Assay->PK_PD_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft models) PK_PD_Studies->Efficacy_Studies

Caption: A streamlined workflow for the biological evaluation of PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.

1. Western Blot for Protein Degradation

This is the most common assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, A549) in 6-well plates and grow to 70-80% confluency. Treat the cells with a dose-response of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the protein levels.

2. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[5]

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters for binary and ternary complex formation.

  • Materials: Purified target protein, E3 ligase, and PROTAC.

  • Sample Preparation: Dialyze all proteins and the PROTAC against the same buffer to minimize buffer mismatch effects.

  • Binary Titrations: Perform separate titrations of the PROTAC into the target protein and the PROTAC into the E3 ligase to determine the binary binding affinities.

  • Ternary Titration: Titrate a solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will indicate the heat changes upon the formation of the ternary complex.

  • Data Analysis: Analyze the data to determine the dissociation constant (Kd) and cooperativity (α) of ternary complex formation.

Conclusion

The linker is a critical component in PROTAC design, and its characteristics must be carefully optimized for each target and E3 ligase pair. While flexible linkers like PEG and alkyl chains are widely used and synthetically accessible, rigid aromatic linkers, such as those incorporating a 6-aminobenzo[d]dioxole-5-carboxylic acid moiety, offer a promising strategy to enhance potency, selectivity, and pharmacokinetic properties by pre-organizing the molecule into a bioactive conformation. However, the success of a rigid linker is highly context-dependent and requires empirical validation. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel PROTACs, which will ultimately accelerate the development of this exciting therapeutic modality.

References

Comparative Analysis of 6-Aminobenzo[d]dioxole-5-carboxylic Acid and Its Structural Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships, in vitro performance, and experimental methodologies of novel benzodioxole derivatives as potential antitumor agents.

This guide provides a comprehensive comparison of 6-Aminobenzo[d]dioxole-5-carboxylic acid and its structural analogues, with a focus on their potential applications in cancer research. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of structure-activity relationships (SAR), comparative experimental data, and the underlying methodologies.

Introduction to 6-Aminobenzo[d]dioxole-5-carboxylic Acid

6-Aminobenzo[d]dioxole-5-carboxylic acid is a heterocyclic compound featuring a benzodioxole core. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Derivatives of 1,3-benzodioxole have been investigated for a wide range of therapeutic applications, including their potential as antitumor, antimicrobial, and anti-inflammatory agents. The strategic placement of amino and carboxylic acid functional groups on the benzodioxole ring system allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.

Structural Analogues and Comparative Performance

The biological activity of benzodioxole derivatives is highly dependent on the nature and position of their substituents. This section compares the in vitro antitumor activity of several structural analogues of 6-Aminobenzo[d]dioxole-5-carboxylic acid, drawing data from a key study by Micale, N., et al. (2002) which evaluated a series of 1,3-benzodioxoles against the National Cancer Institute's (NCI) 60 human tumor cell line panel.[1][2]

Key Structural Modifications and SAR Insights

The study by Micale et al. provides valuable insights into the structure-activity relationships of these compounds. A notable finding was the potent antitumor activity of 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (Compound 8) , which demonstrated significant growth inhibitory effects on 52 of the cell lines tested at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[1] This suggests that the presence of a 4-aminobenzoyl group at the 6-position and a methyl-esterified acetic acid side chain at the 5-position are crucial for its enhanced activity compared to other derivatives.

The parent compound, 6-Aminobenzo[d]dioxole-5-carboxylic acid, and its direct positional isomers were not explicitly detailed in this specific study, highlighting a gap in the direct comparative analysis of these specific isomers. However, the broader study of benzodioxole derivatives provides a strong foundation for understanding the impact of various functional groups on their anticancer potential.

Quantitative Data Summary

The following table summarizes the in vitro antitumor activity of selected 1,3-benzodioxole derivatives from the study by Micale et al. (2002). The data is presented as the mean graph parameters (GI₅₀, TGI, and LC₅₀) which represent the molar concentrations causing 50% growth inhibition, total growth inhibition, and 50% cell kill, respectively. The values are averaged over the number of cell lines for which the compound was active.

Compound IDStructureMean GI₅₀ (-log M)Mean TGI (-log M)Mean LC₅₀ (-log M)
8 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester5.714.914.51
12 Structure not provided4.484.054.00
13 Structure not provided4.434.054.00
15 Structure not provided4.154.004.00
16 Structure not provided4.234.044.00
19 Structure not provided4.524.104.01

Data extracted from Micale, N., et al. Il Farmaco 57 (2002) 853–859.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antitumor activity of benzodioxole derivatives.

NCI-60 Human Tumor Cell Line Screen

The in vitro antitumor activity of the benzodioxole derivatives was determined using the National Cancer Institute's 60 human tumor cell line screening panel.[3][4]

1. Cell Culture and Plating:

  • The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.

  • The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity to allow for cell attachment.[3]

2. Drug Preparation and Addition:

  • Experimental compounds are solubilized in dimethyl sulfoxide (DMSO) at 400-fold the desired final maximum test concentration.

  • At the time of drug addition, a thawed aliquot of the concentrate is diluted with complete medium.

  • A total of five drug concentrations, plus a control, are added to the plates.

3. Incubation and Cell Growth Assessment:

  • The plates are incubated for an additional 48 hours.

  • After incubation, the assay is terminated by the addition of cold trichloroacetic acid (TCA).

  • The plates are incubated at 4°C for 60 minutes to fix the cells.

  • The supernatant is discarded, and the plates are washed five times with tap water and air-dried.

4. Staining and Absorbance Measurement:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.[3]

  • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

  • The bound stain is solubilized with 10% trizma base.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

5. Data Analysis:

  • The percentage growth is calculated at each of the drug concentrations levels.

  • The drug concentration resulting in 50% growth inhibition (GI₅₀), total growth inhibition (TGI), and 50% cell kill (LC₅₀) are calculated.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of these compounds.

experimental_workflow Experimental Workflow for Antitumor Activity Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_sar Data Interpretation start Starting Materials synthesis Chemical Synthesis of Benzodioxole Analogues start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification cell_culture NCI-60 Cell Line Culture purification->cell_culture drug_treatment Treatment with Benzodioxole Analogues cell_culture->drug_treatment srb_assay SRB Assay for Cell Viability drug_treatment->srb_assay data_analysis Calculation of GI50, TGI, LC50 srb_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_identification Identification of Lead Compounds sar_analysis->lead_identification

Caption: Workflow for the synthesis and in vitro screening of benzodioxole analogues.

structural_relationships Structural Relationships of Benzodioxole Analogues cluster_analogues Structural Analogues parent 6-Aminobenzo[d]dioxole-5-carboxylic acid analogue1 Positional Isomers (e.g., 7-amino-6-carboxylic) parent->analogue1 Isomerization analogue2 Substituted Analogues (e.g., Compound 8) parent->analogue2 Substitution analogue3 Functional Group Variants (e.g., Esters, Amides) parent->analogue3 Derivatization

Caption: Key structural modifications of the parent compound.

References

A Comparative Guide to Benzodioxole and Other Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for the E3 ligase, and the linker that connects them. While often seen as a simple spacer, the linker's composition, length, and rigidity play a pivotal role in the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[1][]

This guide provides a comparative analysis of different linker strategies, with a specific focus on the role of rigid linkers. While direct head-to-head quantitative comparisons for benzodioxole-containing linkers are not extensively available in publicly accessible literature, this guide will use data from other well-characterized rigid linkers (e.g., those containing piperazine or phenyl groups) to illustrate the principles of how such moieties can influence PROTAC performance.[3][4] We will explore the theoretical advantages of incorporating rigid heterocyclic structures like benzodioxole and provide the experimental framework used to evaluate these molecules.

The Influence of Linker Architecture on PROTAC Efficacy

The structure of the linker profoundly impacts a PROTAC's ability to induce protein degradation. Key parameters include length, flexibility, and chemical composition, which collectively determine the geometry of the ternary complex.

  • Flexible Linkers (Alkyl and PEG Chains): These are the most common linker types due to their synthetic accessibility.[4] Their flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[4] However, excessive flexibility can come at an entropic cost, potentially leading to less stable ternary complexes and reduced degradation efficiency.[4]

  • Rigid Linkers (Piperazine, Phenyl, etc.): Incorporating rigid structural elements like aromatic rings or saturated heterocycles can pre-organize the PROTAC into a bioactive conformation.[] This reduction in conformational flexibility can lower the entropic penalty of forming the ternary complex, potentially leading to enhanced stability and improved degradation potency (lower DC50 values).[][5] The benzodioxole moiety, as a rigid, bicyclic aromatic ether, would be expected to confer similar properties, restricting rotation and presenting a defined three-dimensional structure.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is quantified by two main parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.[1]

The following tables present illustrative data, compiled from findings in PROTAC literature, comparing the performance of PROTACs with flexible versus rigid linkers against various targets.

Table 1: Illustrative Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

Degrader IDTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)
PROTAC ABRD4CRBNFlexible (PEG-based)< 500> 90
PROTAC BBRD4VHLRigid (Piperazine-based)< 1> 90

This table illustrates a common trend where rigidification of the linker can lead to a significant improvement in potency. Data is representative and compiled from general findings in PROTAC literature.[3][6]

Table 2: Impact of Linker Composition on Tankyrase (TNKS) Degradation

Degrader IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC XFlexible Alkyl/Ether29276
PROTAC YRigidified Alkyl/Ether396

This comparison for TNKS-targeting PROTACs shows that subtle changes to linker composition to increase rigidity can dramatically enhance both the potency and maximal level of degradation.[4]

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of different PROTAC linkers, specific diagrams illustrating the mechanism of action and experimental processes are essential.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow PROTAC Efficacy Evaluation Workflow cluster_workflow A 1. Cell Culture (e.g., HCT116, HeLa) B 2. PROTAC Treatment (Dose-response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H I 9. DC50 / Dmax Calculation H->I Linker_Rigidity_Effect Impact of Linker Rigidity on Ternary Complex cluster_flexible Flexible Linker (e.g., PEG) cluster_rigid Rigid Linker (e.g., Benzodioxole) F_POI POI Ligand F_Linker High Conformational Freedom F_POI->F_Linker F_E3 E3 Ligand F_E3->F_Linker F_Result Higher Entropic Cost Potentially Unstable Complex F_Linker->F_Result Leads to R_POI POI Ligand R_Linker Pre-organized Conformation R_POI->R_Linker R_E3 E3 Ligand R_E3->R_Linker R_Result Lower Entropic Cost More Stable Ternary Complex R_Linker->R_Result Leads to

References

A Comparative Guide to Bioisosteric Alternatives for 6-Aminobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. 6-Aminobenzo[d]dioxole-5-carboxylic acid is a valuable building block, but its carboxylic acid moiety can present challenges related to metabolic stability, cell permeability, and pharmacokinetic properties. This guide provides an objective comparison of potential bioisosteric replacements for the carboxylic acid group in this scaffold, supported by available experimental data and detailed synthetic protocols.

Executive Summary

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of rational drug design. For the carboxylic acid group of 6-aminobenzo[d]dioxole-5-carboxylic acid, several bioisosteres offer the potential to modulate physicochemical and pharmacokinetic properties favorably. This guide focuses on three primary alternatives: tetrazoles, sulfonamides, and hydroxamic acids. We present a comparative analysis of their known properties and outline synthetic pathways to facilitate their incorporation into the 6-aminobenzo[d]dioxole scaffold.

Physicochemical Properties: A Tale of Two Acids and Their Mimics

Functional GroupTypical pKa RangeGeneral Lipophilicity (LogP)Hydrogen BondingMetabolic Stability
Carboxylic Acid 4-5LowAcceptor/DonorProne to glucuronidation
Tetrazole 4.5-5.5ModerateAcceptorGenerally more stable
Sulfonamide 9-10HighAcceptor/DonorGenerally stable
Hydroxamic Acid 8-9ModerateAcceptor/Donor, Metal ChelatorCan be hydrolyzed

Table 1: General Physicochemical Properties of Carboxylic Acid and its Bioisosteres. This table summarizes the typical properties of the functional groups discussed. Actual values are highly dependent on the overall molecular structure.

Alternative Building Blocks: Synthesis and Properties

While a comprehensive experimental comparison of the target analogs is not yet published, we have identified commercially available starting materials and established synthetic routes that would enable their production and subsequent evaluation.

The Tetrazole Analog: 6-Amino-5-(1H-tetrazol-5-yl)benzo[d][1][2]dioxole

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often exhibiting similar acidity and spatial orientation.

Synthesis Workflow:

A 6-Aminobenzo[d]dioxole-5-carbonitrile B [3+2] Cycloaddition A->B NaN3, ZnCl2 or other Lewis Acid C 6-Amino-5-(1H-tetrazol-5-yl)benzo[d][1,3]dioxole B->C A 6-Aminobenzo[d][1,3]dioxole B Chlorosulfonation A->B ClSO3H C 6-Aminobenzo[d][1,3]dioxole-5-sulfonyl chloride B->C D Amination C->D NH4OH E 6-Aminobenzo[d][1,3]dioxole-5-sulfonamide D->E A Methyl 6-aminobenzo[d] [1,3]dioxole-5-carboxylate B Hydroxylamine Treatment A->B NH2OH·HCl, Base C 6-Amino-N-hydroxybenzo[d] [1,3]dioxole-5-carboxamide B->C

A Comparative Guide to the Characterization of PROTACs Containing the 6-Aminobenzo[d]dioxole-5-carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of any PROTAC is its E3 ligase ligand, which dictates which of the over 600 human E3 ligases is recruited for neosubstrate degradation. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the exploration of novel E3 ligase ligands is a key frontier in expanding the scope and optimizing the performance of PROTAC technology.

This guide focuses on the characterization of PROTACs incorporating the novel 6-aminobenzo[d]dioxole-5-carboxylic acid moiety and its close analog, 5-(benzo[d]dioxol-5-yl)picolinic acid, as putative E3 ligase ligands. As these are emerging building blocks, this guide will provide a framework for their evaluation by comparing their hypothetical performance with well-characterized PROTACs that target the same protein of interest but utilize established E3 ligase ligands. We will use the well-studied oncology target, Bromodomain-containing protein 4 (BRD4), as a case study.

The PROTAC Mechanism of Action: A Tripartite Alliance

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of additional POI molecules.

PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Performance Comparison of BRD4-Targeting PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For a comprehensive evaluation, the impact on cellular viability (half-maximal inhibitory concentration, IC50) is also determined.

The following table presents a comparative summary of the performance of a hypothetical BRD4-targeting PROTAC, BDP-JQ1-1 , which utilizes the novel 5-(benzo[d]dioxol-5-yl)picolinic acid E3 ligase ligand, alongside the well-characterized BRD4 degraders MZ1 (VHL-recruiting) and ARV-825 (CRBN-recruiting).

PROTACTarget LigandE3 Ligase LigandTarget ProteinCell LineDC50DmaxIC50 (Viability)
BDP-JQ1-1 JQ15-(benzo[d]dioxol-5-yl)picolinic acidBRD4Various Cancer LinesData not availableData not availableData not available
MZ1 JQ1VHL LigandBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nMNot Reported
ARV-825 OTX015Pomalidomide (CRBN Ligand)BRD4Burkitt's Lymphoma (BL)< 1 nM>95%2-50 nM (AML)

Note: Data for BDP-JQ1-1 is hypothetical as no public experimental data is currently available. Data for MZ1 and ARV-825 are compiled from publicly available sources.

Experimental Protocols for PROTAC Characterization

A thorough characterization of a novel PROTAC involves a series of biochemical and cell-based assays to validate its mechanism of action and quantify its efficacy.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a cornerstone assay to quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, THP-1)

  • PROTAC of interest (e.g., BDP-JQ1-1)

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-target protein (e.g., anti-BRD4), anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control. To confirm proteasome-dependent degradation, include a condition with co-treatment of the PROTAC and a proteasome inhibitor.

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

  • Data Analysis: Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western Blot Workflow A Cell Seeding & Adherence B PROTAC Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry, DC50/Dmax Calculation) H->I

Experimental workflow for Western Blot analysis.
Cellular Viability Assays (IC50 Determination)

These assays assess the functional consequence of target protein degradation on cell proliferation and viability.

a) MTT Assay

Materials:

  • 96-well plates

  • Cell line of interest

  • PROTAC of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • White, opaque-walled 96-well plates

  • Cell line of interest

  • PROTAC of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

  • Signal Stabilization and Measurement: Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Biophysical Assays for Ternary Complex Formation

These assays confirm the formation of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of the PROTAC's mechanism of action.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.

Materials:

  • Purified recombinant target protein (e.g., BRD4)

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)

  • PROTAC of interest

  • Isothermal titration calorimeter

Procedure:

  • Binary Binding:

    • Titrate the PROTAC into the target protein solution to determine the binding affinity (Kd) of the PROTAC for the POI.

    • Titrate the PROTAC into the E3 ligase solution to determine the binding affinity for the E3 ligase.

  • Ternary Complex Formation:

    • Saturate the target protein with the PROTAC and titrate this complex into the E3 ligase solution. The measured heat change corresponds to the formation of the ternary complex.

  • Data Analysis: Analyze the titration curves to determine the dissociation constants (Kd) for binary and ternary complex formation. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary Kd to the ternary Kd.

ITC Experiment Logic cluster_0 Binary Interactions cluster_1 Ternary Complex Formation A PROTAC + POI C (PROTAC + POI) + E3 Ligase D Determine Kd (Binary) A->D B PROTAC + E3 Ligase B->D E Determine Kd (Ternary) C->E F Calculate Cooperativity (α) D->F E->F

Logical flow for ITC-based characterization.

Conclusion

The characterization of PROTACs containing novel E3 ligase ligands, such as the 6-aminobenzo[d]dioxole-5-carboxylic acid moiety, is a critical step in expanding the therapeutic potential of targeted protein degradation. While direct experimental data for PROTACs incorporating this specific moiety is not yet publicly available, the experimental framework provided in this guide offers a robust approach for their evaluation. By systematically assessing target protein degradation, cellular viability, and the formation of the ternary complex, and by comparing these performance metrics to well-established PROTACs, researchers can effectively characterize and advance the development of this exciting new class of protein degraders.

The Untapped Potential of 6-Aminobenzo[d]dioxole-5-carboxylic Acid in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the field of Proteolysis Targeting Chimeras (PROTACs) is rapidly advancing, to date, there is no direct experimental data in peer-reviewed literature explicitly detailing the use and advantages of 6-Aminobenzo[d]dioxole-5-carboxylic acid as a component in PROTACs. This guide, therefore, presents a forward-looking, theoretical comparison based on established principles of PROTAC design and the known physicochemical properties of related chemical moieties. The proposed advantages are hypothetical and would require experimental validation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a crucial determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.

The Hypothetical Advantage of 6-Aminobenzo[d]dioxole-5-carboxylic Acid in PROTAC Linkers

The structure of 6-Aminobenzo[d]dioxole-5-carboxylic acid, a rigid aromatic scaffold, presents several potential advantages for its incorporation into PROTAC linkers. Its rigid nature could pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex. This can lead to improved degradation efficiency and selectivity compared to more flexible linkers.

Comparative Analysis of Linker Scaffolds

The following table provides a comparative overview of the hypothesized properties of a PROTAC incorporating a 6-Aminobenzo[d]dioxole-5-carboxylic acid-based linker against commonly used flexible (PEG) and simple rigid (phenyl) linkers.

FeaturePolyethylene Glycol (PEG) LinkerPhenyl Linker6-Aminobenzo[d]dioxole-5-carboxylic Acid Linker (Hypothesized)
Flexibility HighLowLow
Conformational Control Low, can lead to entropic penalty upon binding.High, provides defined spatial orientation.High, provides defined spatial orientation with potentially unique vectoral properties.
Solubility Generally good aqueous solubility.Can decrease aqueous solubility depending on the overall molecule.The dioxole moiety may slightly improve solubility compared to a simple phenyl ring.
Metabolic Stability Susceptible to oxidation.Generally stable.The benzodioxole ring is generally metabolically stable.
Potential for Specific Interactions Primarily acts as a spacer.Can engage in π-π stacking interactions with protein residues.The dioxole oxygens could potentially form hydrogen bonds or other favorable interactions within the ternary complex, enhancing stability.
Synthetic Accessibility Readily available in various lengths.Readily available.Commercially available, allowing for straightforward incorporation into synthetic schemes.

Experimental Protocols for Validation

To validate the hypothesized advantages of a 6-Aminobenzo[d]dioxole-5-carboxylic acid-based linker, a series of experiments would be required.

Ternary Complex Formation Assay

Objective: To assess the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase.

Methodology:

  • Surface Plasmon Resonance (SPR): Immobilize the biotinylated target protein on a streptavidin-coated sensor chip. Flow a solution containing the E3 ligase and varying concentrations of the PROTAC over the chip. The formation of the ternary complex will result in a change in the refractive index, which is measured in real-time. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity of the complex.

  • Isothermal Titration Calorimetry (ITC): Titrate a solution of the PROTAC into a solution containing the target protein and the E3 ligase. The heat change upon binding is measured to determine the thermodynamic parameters of ternary complex formation, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

In Vitro Degradation Assay

Objective: To quantify the efficiency and potency of the PROTAC in degrading the target protein in a cellular context.

Methodology:

  • Western Blotting: Treat cultured cells with varying concentrations of the PROTAC for different time points. Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody specific to the target protein. The amount of target protein remaining can be quantified and normalized to a loading control. This allows for the determination of the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation).

  • In-Cell Western/High-Content Imaging: Plate cells in multi-well plates and treat with the PROTAC. Fix and permeabilize the cells, then stain with a primary antibody against the target protein and a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of target protein, can be quantified using an imaging system. This method is amenable to high-throughput screening.

Pharmacokinetic (PK) Profiling

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.

Methodology:

  • Microsomal Stability Assay: Incubate the PROTAC with liver microsomes from different species (e.g., human, mouse, rat) and measure the disappearance of the parent compound over time using LC-MS/MS. This provides an indication of the metabolic stability.

  • In Vivo PK Study: Administer the PROTAC to animals (e.g., mice or rats) via intravenous and oral routes. Collect blood samples at various time points and analyze the plasma concentration of the PROTAC using LC-MS/MS. This allows for the determination of key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams are provided.

Caption: General mechanism of action of a PROTAC molecule.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (Target POI) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes PROTAC PROTAC Targeting Kinase A PROTAC->Kinase_A Induces Degradation

Caption: Example of a signaling pathway targeted by a hypothetical PROTAC.

Experimental_Workflow Start Design and Synthesize PROTAC Library Ternary_Complex Ternary Complex Formation Assay (SPR, ITC) Start->Ternary_Complex Degradation_Assay In Vitro Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex->Degradation_Assay Cell_Viability Cell Viability/Toxicity Assay Degradation_Assay->Cell_Viability Lead_Identification Identify Lead PROTACs Cell_Viability->Lead_Identification PK_Studies Pharmacokinetic (PK) Studies Lead_Identification->PK_Studies Lead PROTACs In_Vivo_Efficacy In Vivo Efficacy Studies PK_Studies->In_Vivo_Efficacy Candidate_Selection Select Development Candidate In_Vivo_Efficacy->Candidate_Selection

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Conclusion

While direct experimental evidence is currently lacking, the unique structural features of 6-Aminobenzo[d]dioxole-5-carboxylic acid make it an intriguing candidate for incorporation into novel PROTAC linkers. Its rigid, aromatic nature holds the potential to enhance the formation of stable and productive ternary complexes, leading to improved degradation efficiency and selectivity. The hypotheses presented in this guide provide a framework for future research, and the outlined experimental protocols offer a clear path for the validation of this promising, yet unexplored, chemical scaffold in the exciting field of targeted protein degradation.

Navigating the Challenges of Carboxylic Acids in Drug Design: A Comparative Guide for 6-Aminobenzo[d]dioxole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aminobenzo[d]dioxole-5-carboxylic acid is a valuable building block in medicinal chemistry, offering a scaffold for the synthesis of a wide range of potential therapeutic agents. However, the presence of the carboxylic acid moiety, while often crucial for target engagement, can introduce significant liabilities in drug design. This guide provides a comprehensive comparison of the potential limitations associated with this functional group and explores experimentally validated alternative scaffolds, known as bioisosteres, that can mitigate these challenges. The information presented here is intended for researchers, scientists, and drug development professionals to make informed decisions during the lead optimization process.

The carboxylic acid functional group is a common feature in over 450 marketed drugs, valued for its ability to form strong interactions with biological targets.[1] Despite its prevalence, this group can lead to poor pharmacokinetic and safety profiles.[1][2][3][4][5] Key limitations include metabolic instability, potential for toxicity, and suboptimal physicochemical properties that can hinder membrane permeability.[1][2][3][4][5] Understanding these drawbacks is the first step toward designing safer and more effective drug candidates.

Key Limitations of the Carboxylic Acid Moiety

The primary challenges associated with the carboxylic acid group in drug design can be categorized into three main areas: metabolic instability, toxicity, and poor membrane permeability.

Metabolic Instability

Carboxylic acids are susceptible to phase II metabolism, primarily through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), forms acyl glucuronides, which can be chemically reactive.[6] The reactivity of these metabolites can lead to a variety of issues, including covalent binding to proteins and a higher potential for idiosyncratic drug toxicity.[6]

Toxicity

The formation of reactive acyl glucuronide metabolites is a significant toxicity concern for carboxylic acid-containing drugs.[6] These metabolites can undergo intramolecular acyl migration, leading to the formation of isomers that can covalently modify proteins, potentially triggering an immune response and causing idiosyncratic drug toxicities.[3][6] Additionally, some carboxylic acid-containing drugs have been withdrawn from the market due to unforeseen toxicity issues.[1][2]

Poor Membrane Permeability

At physiological pH, carboxylic acids are typically ionized, which increases their polarity and limits their ability to passively diffuse across biological membranes.[1][2][3][4][5] This can result in poor oral bioavailability and limited access to intracellular targets. Medicinal chemists often employ strategies such as prodrugs (e.g., esters) or bioisosteric replacement to overcome this challenge.[2]

Bioisosteric Replacement Strategies

A common and effective strategy to address the limitations of carboxylic acids is bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar physicochemical or steric properties to the original functional group and produce broadly similar biological effects.[3] The following sections compare several common carboxylic acid bioisosteres.

Comparison of Physicochemical Properties

The choice of a suitable bioisostere often depends on balancing acidity (pKa) and lipophilicity (logP or logD). The following table summarizes these properties for common carboxylic acid bioisosteres.

Functional GroupTypical pKaTypical logP (relative to COOH)Key Features
Carboxylic Acid 3 - 5-High acidity, low lipophilicity
Tetrazole~4.5More lipophilicSimilar acidity to carboxylic acids, but more lipophilic, which can improve oral administration.[7]
Hydroxamic Acid8 - 9More lipophilicLess acidic, metal-chelating properties.[3] May have bioavailability and toxicity issues.
Acylsulfonamide2 - 4VariesStrongly acidic, can mimic the geometry of carboxylates.[3]
Thiazolidinedione~6 - 7More lipophilicModerately acidic, planar, and relatively lipophilic.[3] Associated with idiosyncratic adverse reactions.
1-Hydroxypyrazole~6More lipophilicReduced acidity and enhanced lipophilicity can improve membrane permeability.[2]
Performance in Drug Design: A Comparative Overview

The following table provides a qualitative comparison of how different bioisosteres address the key limitations of carboxylic acids.

BioisostereMetabolic StabilityToxicity ProfileMembrane Permeability
TetrazoleGenerally more stable than COOHCan have its own toxicity profileImproved due to increased lipophilicity.[7]
Hydroxamic AcidProne to glucuronidationPotential for mutagenicity and other toxicities.Predicted to be higher, but bioavailability can be low.
AcylsulfonamideGenerally stableCan have specific toxicitiesVariable, depends on the overall molecule
ThiazolidinedioneGenerally stableAssociated with liver toxicity.Improved due to lipophilicity
1-HydroxypyrazoleGenerally stableGenerally considered to have a better safety profileImproved due to reduced acidity and increased lipophilicity.[2]

Experimental Protocols

To evaluate the suitability of a carboxylic acid or its bioisostere in a drug candidate, a series of in vitro experiments are typically performed.

Metabolic Stability Assessment (Acyl Glucuronide Formation)
  • Objective: To determine the rate of acyl glucuronide formation.

  • Methodology:

    • Incubate the test compound (e.g., 6-Aminobenzo[d]dioxole-5-carboxylic acid) with human liver microsomes.

    • The reaction mixture should contain the cofactor UDP-glucuronic acid (UDPGA).

    • The reaction is typically run at 37°C for various time points.

    • The reaction is quenched by adding a solvent like acetonitrile.

    • The samples are then analyzed by LC-MS/MS to quantify the parent compound and the formation of the glucuronide metabolite over time.

    • The rate of disappearance of the parent compound or the rate of formation of the metabolite is used to determine the metabolic stability.

In Vitro Toxicity Assays
  • Objective: To assess the potential for cytotoxicity.

  • Methodology:

    • Use a relevant cell line, such as HepG2 or HepaRG human hepatoma cells.

    • Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels (e.g., CellTiter-Glo®).

    • The concentration that causes a 50% reduction in cell viability (IC50) is determined.

Membrane Permeability Assessment
  • Objective: To measure the ability of a compound to cross a biological membrane.

  • Methodology (Parallel Artificial Membrane Permeability Assay - PAMPA):

    • A multi-well plate with a filter coated with an artificial lipid membrane is used.

    • The test compound is added to the donor wells.

    • A buffer solution is added to the acceptor wells.

    • The plate is incubated for a set period to allow the compound to diffuse across the membrane.

    • The concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Metabolic_Pathway_of_Carboxylic_Acids Carboxylic Acid Drug Carboxylic Acid Drug Acyl Glucuronide Acyl Glucuronide Carboxylic Acid Drug->Acyl Glucuronide UGT Enzymes Reactive Isomers Reactive Isomers Acyl Glucuronide->Reactive Isomers Acyl Migration Protein Adducts Protein Adducts Reactive Isomers->Protein Adducts Covalent Binding Potential Toxicity Potential Toxicity Protein Adducts->Potential Toxicity

Caption: Metabolic activation of carboxylic acids to reactive acyl glucuronides.

Bioisosteric_Replacement_Workflow A Lead Compound with Carboxylic Acid B Identify Limitations (e.g., Poor Permeability, Toxicity) A->B C Select Potential Bioisosteres (Tetrazole, Hydroxypyrazole, etc.) B->C D Synthesize Analogs C->D E In Vitro Evaluation (Metabolic Stability, Permeability, Potency) D->E F Select Optimal Candidate E->F

Caption: A typical workflow for bioisosteric replacement in drug discovery.

Caption: Structural relationship between a carboxylic acid and its bioisosteres.

Conclusion

While 6-Aminobenzo[d]dioxole-5-carboxylic acid is a promising scaffold, the inherent properties of the carboxylic acid functional group necessitate careful consideration during drug development. The potential for metabolic instability, toxicity, and poor membrane permeability can be significant hurdles. By employing bioisosteric replacement strategies, researchers can systematically address these liabilities. The selection of an appropriate bioisostere should be guided by a thorough evaluation of its physicochemical properties and its impact on the overall pharmacological profile of the molecule. The data and protocols presented in this guide offer a framework for making these critical decisions, ultimately leading to the design of safer and more effective therapeutic agents.

References

Comparative Guide to PROTACs for BRD4 Degradation: A Case Study of Novel Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins.[1][2][3] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5][6] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[5][7][8]

This guide provides a comparative analysis of two hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. We will compare the performance of a PROTAC synthesized with a conventional polyethylene glycol (PEG)-based linker, designated here as PROTAC-PEG , to a novel PROTAC employing a linker derived from 6-Aminobenzo[d]dioxole-5-carboxylic acid , referred to as PROTAC-BD . The objective is to highlight how linker chemistry can impact the degradation efficiency, selectivity, and overall pharmacological profile of a PROTAC.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][9] A PROTAC simultaneously binds to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4][10] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1][4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (PROTAC-BD or PROTAC-PEG) POI Target Protein (BRD4) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase->POI Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Figure 1. General mechanism of PROTAC-mediated protein degradation.

Performance Comparison: PROTAC-BD vs. PROTAC-PEG

The following tables summarize the hypothetical quantitative data for the two BRD4-targeting PROTACs. The data is representative of typical measurements used to evaluate PROTAC efficacy.

Table 1: In Vitro Degradation and Binding Affinity
ParameterPROTAC-BDPROTAC-PEGDescription
DC50 (nM) 2515Concentration required to degrade 50% of the target protein.
Dmax (%) 9598Maximum percentage of protein degradation achieved.
Binding Affinity (Kd, BRD4) 50 nM45 nMDissociation constant for binding to the BRD4 protein.
Binding Affinity (Kd, E3 Ligase) 150 nM140 nMDissociation constant for binding to the E3 ligase.
Table 2: Cellular Activity and Selectivity
ParameterPROTAC-BDPROTAC-PEGDescription
Cellular IC50 (nM) 8065Concentration causing 50% inhibition of cell proliferation.
Selectivity HighHighDegradation profile against a panel of related proteins.
Permeability (Papp, 10⁻⁶ cm/s) 5.23.8Apparent permeability in a Caco-2 cell monolayer assay.

Based on this hypothetical data, PROTAC-PEG shows slightly higher potency in terms of degradation (lower DC50) and cell growth inhibition. However, PROTAC-BD, with its more rigid benzo[d]dioxole-based linker, exhibits superior cell permeability, a critical parameter for oral bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.

Western Blot for Protein Degradation (DC50 and Dmax)
  • Cell Culture and Treatment : Seed human cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.[11] Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).[5]

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12] Incubate the membrane with a primary antibody against the target protein (BRD4) overnight at 4°C.[12] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate.[12] Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values are calculated by fitting the data to a dose-response curve.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE Separation B->C D 4. Protein Transfer to Membrane C->D E 5. Antibody Incubation D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (DC50, Dmax) F->G

Figure 2. Workflow for determining PROTAC-mediated protein degradation.

Cell Viability Assay (IC50)
  • Cell Seeding : Plate cells in 96-well plates at a suitable density.

  • PROTAC Treatment : After 24 hours, treat the cells with various concentrations of the PROTACs.

  • Incubation : Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

  • Data Analysis : Normalize the data to untreated controls and calculate the IC50 values using a non-linear regression model.

Synthesis Outline

The synthesis of a PROTAC is a multi-step process involving the preparation of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

Synthesis of PROTAC-BD

The synthesis of PROTAC-BD would involve the functionalization of 6-Aminobenzo[d]dioxole-5-carboxylic acid to create a linker. One end of the linker would be coupled to a known BRD4 ligand (e.g., JQ1), and the other end to an E3 ligase ligand (e.g., a thalidomide derivative for CRBN).[4][12] Standard amide bond formation reactions, such as those using HATU and DIPEA, are commonly employed for these coupling steps.[12] Click chemistry can also be a versatile method for conjugating the different components.[7] The rigid structure of the benzo[d]dioxole moiety is hypothesized to pre-organize the PROTAC for more effective ternary complex formation, though this may be offset by suboptimal vector positioning.

References

Safety Operating Guide

Proper Disposal of 6-Aminobenzo[d]dioxole-5-carboxylic Acid: A Comprehensive Guide

Proper Disposal of 6-Aminobenzo[d][1][2]dioxole-5-carboxylic Acid: A Comprehensive Guide

For Immediate Reference: Key Safety and Disposal Information

The proper disposal of 6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid, a compound utilized in sophisticated research and drug development, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for its safe handling and disposal.

Immediate Safety Precautions and Handling

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear chemical safety goggles and, for larger quantities or when there is a risk of splashing, a face shield.

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene) and a lab coat are mandatory. Ensure that there is no exposed skin.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of 6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid 6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid, including any contaminated materials such as weighing papers, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Container Labeling

  • Properly label all waste containers with the words "Hazardous Waste."

  • Clearly write the full chemical name: "6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid" and its CAS Number: "20332-16-5."

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.

  • Note any other components in the waste mixture.

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure that containers are tightly sealed to prevent any leaks or spills.

  • Keep the waste container away from incompatible materials, such as strong oxidizing agents.

Step 4: Scheduling a Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for completing waste manifests and the handover of the waste.

Emergency Procedures for Spills

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.

  • Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.

Data Presentation

Due to the lack of a specific Safety Data Sheet for 6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid in the public domain, a summary of quantitative data on toxicity, ecotoxicity, and physical hazards is not available. Researchers are strongly advised to obtain a compound-specific SDS from their chemical supplier for detailed information.

Experimental Protocols

The disposal procedures outlined in this document are based on established best practices for laboratory chemical waste management and do not originate from a specific experimental protocol. These are standard operating procedures that should be adapted to the specific guidelines of your institution.

Mandatory Visualization

The following diagram illustrates the standard workflow for the proper disposal of 6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid.

cluster_prepPreparation & Handlingcluster_collectionWaste Collection & Segregationcluster_storageLabeling & Storagecluster_disposalFinal DisposalPPEWear Appropriate PPE(Goggles, Gloves, Lab Coat)VentilationWork in a Ventilated Area(Fume Hood)Solid_WasteCollect Solid Waste inDesignated ContainerVentilation->Solid_WasteLiquid_WasteCollect Liquid Waste inSeparate Designated ContainerLabelingLabel Container Correctly:'Hazardous Waste',Chemical Name, CAS#, DateLiquid_Waste->LabelingStorageStore in a Secure,Ventilated SatelliteAccumulation AreaEHS_ContactContact Institutional EHSfor Waste PickupStorage->EHS_ContactManifestComplete Waste Manifestand Handover

Caption: Workflow for the safe disposal of 6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid.

Personal protective equipment for handling 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

Essential Safety and Handling Guide for 6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid (CAS No. 20332-16-5). Adherence to these procedures is essential to minimize exposure and mitigate risks in the laboratory environment. The following recommendations are based on best practices for handling similar aminobenzoic acid derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for larger quantities.Protects against eye contact with the powdered chemical.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).Prevents skin contact. Nitrile gloves may offer limited protection for short-duration tasks.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Prevents inhalation of the powdered chemical.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Engineering Controls and Safe Handling Practices

Engineering controls are the primary method for minimizing exposure to hazardous chemicals.

  • Ventilation: All handling of 6-Aminobenzo[d][1][2]dioxole-5-carboxylic acid that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system.[1][3][4]

  • Work Practices: Avoid the formation of dust.[1][2][3] Keep containers tightly closed when not in use.[1][4][5][6] Ensure eyewash stations and safety showers are readily accessible.[2][3][4] Wash hands thoroughly after handling.[1][2]

Operational and Disposal Plans

A systematic approach to operations and waste disposal is crucial for laboratory safety and environmental compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] The compound should be stored at room temperature and protected from light.[7][8]

Handling and Use:

  • Only trained personnel should handle this chemical.

  • Use the smallest amount necessary for the experiment.

  • Avoid ingestion and inhalation.[3][4][5][6][9]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as hazardous waste.

Emergency Procedures

Spill Response: In the event of a spill, follow the established laboratory protocol for chemical spills. The general workflow is outlined in the diagram below.

Spill_Response_Workflowcluster_immediate_actionsImmediate Actionscluster_containmentContainment & Cleanupcluster_disposalDisposalcluster_reportingReportingalertAlert others in the areaevacuateEvacuate the immediate areaif necessaryalert->evacuateppeDon appropriate PPEevacuate->ppecontainContain the spill withabsorbent materialppe->containcleanupCarefully sweep or scoop upthe spilled solidcontain->cleanupdecontaminateDecontaminate the spill areacleanup->decontaminatecollectPlace spilled material andcleanup supplies in asealed, labeled containerdecontaminate->collectdisposeDispose of ashazardous wastecollect->disposereportReport the spill to thelab supervisor or safety officerdispose->report

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Feasible Synthetic Routes

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6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid
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6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.